2',4'-Dihydroxychalcone
Description
This compound has been reported in Oxytropis falcata, Flemingia chappar, and other organisms with data available.
RN given refers to (E)-isomer; RN for cpd without isomeric designation not available 6/89; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMSUVHHUVPSOY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25515-43-9, 1776-30-3 | |
| Record name | 2',4'-Dihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dihydroxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2′,4′-Dihydroxychalcone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2',4'-Dihydroxychalcone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxychalcone (B613834) is a naturally occurring chalcone (B49325), a type of flavonoid, that has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the chalcone family, it serves as a precursor in the biosynthesis of other flavonoids in plants. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and quantitative data on its yield from various sources.
Natural Sources of this compound
This compound and its derivatives have been isolated from a variety of plant species. The primary and most well-documented sources belong to the Fabaceae (legume) and Myrtaceae families. Additionally, resins from the Dracaena species have been found to contain this compound.
Key plant sources include:
-
Zuccagnia punctata : This South American plant is a prominent source of this compound, where it is considered a main bioactive phytochemical.[1]
-
Flemingia chappar : This species is another reported source of this compound.[2]
-
Oxytropis falcata : This plant has also been identified as containing this compound.[2]
-
Dracaena draco : The resin of this plant, known as "dragon's blood," is a known source of chalcones, including this compound.
-
Syzygium balsameum : While a derivative, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, has been isolated from this plant, it indicates the presence of the core this compound scaffold in the genus.[3]
Quantitative Analysis of this compound Yield
The yield of this compound can vary significantly based on the plant source, the part of the plant used, and the extraction and purification methods employed. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |
| Zuccagnia punctata | Fresh Aerial Parts | Hydrodistillation followed by column chromatography | 80 mg from 500 g (0.016% w/w) | [4] |
| Zuccagnia punctata | Leaves | Tincture followed by diethyl ether fractionation and silica (B1680970) gel chromatography | Not specified as a final yield, but identified as a major antifungal constituent. | [5] |
| Syzygium balsameum | Leaves | Ethyl acetate (B1210297) extraction and silica gel column chromatography | 40 mg of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from a 126 mg fraction (initial plant weight not specified) | [3] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. Below is a detailed protocol based on the successful isolation from Zuccagnia punctata.
Protocol 1: Isolation of this compound from Zuccagnia punctata
This protocol is adapted from the methodology described for the isolation of chalcones from Zuccagnia punctata.[4]
1. Plant Material and Extraction:
- Fresh aerial parts (500 g) of Zuccagnia punctata are subjected to hydrodistillation for 2 hours using a Clevenger-type apparatus to remove essential oils.[4]
- The plant material is then air-dried and pulverized.
- The powdered plant material is extracted with a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.
2. Fractionation:
- The crude extract is concentrated under reduced pressure.
- The resulting residue is then subjected to fractionation. A common method is to dissolve the extract in a methanol-water mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
3. Chromatographic Purification:
- The fraction enriched with this compound (often the methanolic or ethyl acetate fraction) is subjected to column chromatography.
- A representative sample of the bioactive fraction is percolated through a Sephadex LH-20 column (46 cm length x 2 cm diameter).[4]
- The column is equilibrated and eluted with a solvent system of Hexane/Methanol/Chloroform (2:1:1).[4]
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing the pure compound are combined and the solvent is evaporated to yield pure this compound.[4]
4. Structure Elucidation:
- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Visualizing Key Processes
To aid in the understanding of the isolation process and the biosynthetic origins of this compound, the following diagrams are provided.
Conclusion
This compound is a valuable natural product with a range of potential applications in drug development. Its isolation from natural sources, particularly Zuccagnia punctata, is well-documented, providing a solid foundation for further research. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working on the isolation, characterization, and application of this promising compound. Further investigation into other potential plant sources and optimization of isolation techniques could lead to an increased availability of this compound for preclinical and clinical studies.
References
Synthesis of 2',4'-Dihydroxychalcone via Claisen-Schmidt Condensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2',4'-dihydroxychalcone (B613834), a valuable scaffold in medicinal chemistry, through the Claisen-Schmidt condensation. The document details the underlying chemical principles, offers step-by-step experimental protocols for both base- and acid-catalyzed reactions, and presents a compilation of quantitative data for the characterization of the final product. Included are visual representations of the reaction mechanism and a general experimental workflow to facilitate a deeper understanding and practical application of the synthesis process.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds within the flavonoid family. Their versatile biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make them attractive targets for drug discovery and development. The synthesis of chalcone (B49325) derivatives is a key area of research for exploring structure-activity relationships. The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. This guide focuses on the synthesis of this compound, a key intermediate for various biologically active molecules.
Reaction Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction that forms a carbon-carbon bond between an enolate ion (from an acetophenone) and a carbonyl carbon (from an aldehyde). The subsequent dehydration of the aldol (B89426) addition product yields the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Base-Catalyzed Mechanism
In the presence of a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), the reaction proceeds through the following steps:
-
Enolate Formation: The base abstracts an acidic α-proton from the 2',4'-dihydroxyacetophenone (B118725) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).
-
Aldol Addition: An aldol addition product (a β-hydroxy ketone) is formed.
-
Dehydration: The aldol product readily undergoes base-catalyzed dehydration to yield the final chalcone.[1]
Acid-Catalyzed Mechanism
Alternatively, an acid catalyst, such as a mixture of thionyl chloride (SOCl₂) and ethanol (B145695) which generates HCl in situ, can be employed.[2] The reaction in an acidic medium also leads to the formation of the chalcone through an aldol-type condensation followed by dehydration.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a general and widely used method for the synthesis of this compound.
Materials:
-
2',4'-Dihydroxyacetophenone
-
Benzaldehyde
-
Ethanol or Methanol (B129727)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2',4'-dihydroxyacetophenone in a suitable volume of ethanol with stirring.
-
Aldehyde Addition: To the stirred solution, add one equivalent of benzaldehyde.
-
Catalyst Addition: Slowly add a 40-50% (w/v) aqueous solution of KOH or NaOH dropwise to the reaction mixture at room temperature. A color change is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 2-3.
-
Precipitation and Filtration: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a desiccator.
Protocol 2: Acid-Catalyzed Aldol Condensation
This protocol offers an alternative method using an acid catalyst.[2]
Materials:
-
2',4'-Dihydroxyacetophenone
-
Benzaldehyde
-
Absolute Ethanol
-
Thionyl Chloride (SOCl₂)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a stirred mixture of 2',4'-dihydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (5 ml).[2]
-
Catalyst Addition: Add thionyl chloride (0.05 ml) dropwise to the reaction mixture and continue stirring for two hours at room temperature.[2]
-
Reaction: Allow the reaction mixture to stand for 12 hours.[2]
-
Precipitation: Precipitate the product by adding water to the reaction mixture.[2]
-
Filtration and Washing: Filter the product, wash it with cold ethanol, and allow it to dry.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [3] |
| Molecular Weight | 240.25 g/mol | [3] |
| Melting Point | 142-143 °C | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, DMSO-d6) | δ 6.40–7.47 (m, 3H, -C₆H₃), 7.68 (d, 1H, J= 15 Hz, =CH), 7.21–7.39 (m, 5H, -C₆H₅), 7.78 (d, 1H, J= 15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH) | [5] |
| ¹³C NMR (DMSO-d6) | 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4 | [5][6] |
| IR (KBr, cm⁻¹) | ~3318 (O-H stretch), ~1643 (C=O stretch, conjugated) | [5] |
| Mass Spec. (m/z) | [M+1]⁺ 241 | [5] |
Visualizations
Reaction Mechanism
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound. Both base- and acid-catalyzed protocols provide reliable routes to this important synthetic intermediate. The detailed experimental procedures and comprehensive characterization data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and further investigation of novel chalcone-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 25515-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. spectrabase.com [spectrabase.com]
Acid-catalyzed aldol condensation for 2',4'-dihydroxychalcone synthesis
An In-depth Technical Guide to the Acid-Catalyzed Aldol (B89426) Condensation for 2',4'-Dihydroxychalcone (B613834) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are pivotal precursors in flavonoid biosynthesis and represent a privileged scaffold in medicinal chemistry.[1][2][3] Their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make them valuable targets for synthetic chemists.[4][5] This guide provides a comprehensive overview of the acid-catalyzed aldol condensation (specifically, the Claisen-Schmidt condensation) for the synthesis of this compound. It includes a detailed reaction mechanism, experimental protocols, quantitative data, and the biological context of the synthesized compound.
Reaction Mechanism: Acid-Catalyzed Aldol Condensation
The acid-catalyzed synthesis of chalcones proceeds via an enol-mediated mechanism.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the acetophenone (B1666503) derivative (2',4'-dihydroxyacetophenone), which facilitates its tautomerization to the more stable enol form. This enol then acts as the nucleophile, attacking the protonated carbonyl carbon of the benzaldehyde (B42025). The subsequent aldol addition product readily undergoes acid-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325).[6] This dehydration step is often spontaneous under acidic conditions.[6]
Caption: Acid-catalyzed aldol condensation mechanism for chalcone synthesis.
Experimental Protocols
A notable method for the acid-catalyzed synthesis of 2',4'-dihydroxy substituted chalcones involves the in-situ generation of HCl from the reaction of thionyl chloride (SOCl₂) with absolute ethanol (B145695).[5] This approach provides a convenient alternative to using gaseous HCl.[5]
Protocol: Synthesis of 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (B7797603) (this compound) [5]
-
Reactant Preparation: In a suitable flask, dissolve 2,4-dihydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (5 ml).
-
Catalyst Addition: To the stirred mixture, add thionyl chloride (0.05 ml) dropwise at room temperature. The reaction of SOCl₂ with ethanol generates HCl, which catalyzes the condensation.[5]
-
Reaction: Continue stirring the reaction mixture for two hours at room temperature.
-
Incubation: Allow the reaction mixture to stand for 12 hours to ensure completion.[5]
-
Precipitation & Workup: Pour the reaction mixture into water to precipitate the crude product.[5]
-
Filtration and Washing: Collect the solid product by filtration. Wash the precipitate with cold ethanol.[5]
-
Drying and Purification: Dry the collected solid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[4]
Caption: General workflow for the synthesis of this compound.
Quantitative Data
Physicochemical and Spectroscopic Data
The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure.[7]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [8] |
| Molecular Weight | 240.25 g/mol | [8] |
| Melting Point | 80.2–80.4 °C | [7] |
| Appearance | Yellow solid | [7] |
| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 6.40–7.47 (m, 3H, -C₆H₃), 7.21–7.39 (m, 5H, -C₆H₅), 7.68 (d, 1H, J=15 Hz, =CH), 7.78 (d, 1H, J=15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH) | [7] |
| ¹³C NMR (300 MHz, DMSO-d₆), δ (ppm) | 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4 | [7] |
| IR (KBr), ν (cm⁻¹) | 3318 (O-H stretch), 1643 (C=O stretch) | [7] |
| Mass Spec (m/z) | [M+1]⁺ 241 | [7] |
Synthesis Yields
The yields of chalcone synthesis can vary depending on the specific substrates and reaction conditions.
| Reactants | Catalyst | Yield | Reference |
| 2',4'-dihydroxyacetophenone, Benzaldehyde | HCl (from deprotection step) | 82.5% | [7] |
| 2,4-dihydroxyacetophenone, 2-chlorobenzaldehyde | SOCl₂ / EtOH | Good to Excellent | [5] |
| 2,4-dihydroxyacetophenone, 4-hydroxybenzaldehyde | SOCl₂ / EtOH | Good to Excellent | [5] |
| 2',4'-dihydroxyacetophenone, 3-bromobenzaldehyde | HCl (from deprotection step) | 73% (for 3-Bromo derivative) | [7] |
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including antidepressant, antimicrobial, and antineoplastic effects.[9][10] Chalcones derived from 2',4'-dihydroxyacetophenone have been shown to modulate various signaling pathways implicated in diseases like cancer and inflammation.[4] For instance, certain derivatives have been noted to inhibit key cellular signaling pathways such as PI3K/AKT and NF-κB, which are critical in cell survival, proliferation, and inflammatory responses.[4]
Caption: Inhibition of PI3K/AKT and NF-κB pathways by chalcone derivatives.
Conclusion
The acid-catalyzed aldol condensation is an effective and straightforward method for the synthesis of this compound.[5] The use of an in-situ generated acid catalyst like HCl from SOCl₂ and ethanol offers a practical approach, leading to good to excellent yields.[5] The resulting compound serves as a valuable scaffold for developing novel therapeutic agents due to its significant biological activities and its ability to modulate critical cellular signaling pathways. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers engaged in the synthesis and application of chalcones in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2',4'-Dihydroxychalcone: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive spectroscopic characterization of 2',4'-Dihydroxychalcone, a flavonoid building block with significant interest in pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a naturally occurring chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids. Its chemical structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes it a versatile scaffold for the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, quality control, and the rational design of novel therapeutic agents.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in structured tables for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.55 | s | - | 2'-OH |
| 10.50 | s | - | 4'-OH |
| 8.10 | d | 8.8 | H-6' |
| 7.85 | d | 15.6 | H-β |
| 7.70 | d | 15.6 | H-α |
| 7.65 - 7.50 | m | - | H-2, H-3, H-4, H-5, H-6 |
| 6.40 | dd | 8.8, 2.4 | H-5' |
| 6.30 | d | 2.4 | H-3' |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 192.1 | C=O |
| 165.2 | C-2' |
| 164.7 | C-4' |
| 144.5 | C-β |
| 135.0 | C-1 |
| 132.9 | C-6' |
| 130.5 | C-4 |
| 129.2 | C-2, C-6 |
| 128.8 | C-3, C-5 |
| 121.5 | C-α |
| 113.8 | C-1' |
| 108.5 | C-5' |
| 103.2 | C-3' |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretching (phenolic) |
| 1635 | Strong | C=O stretching (α,β-unsaturated ketone) |
| 1605 | Strong | C=C stretching (aromatic) |
| 1575 | Medium | C=C stretching (alkenyl) |
| 1250 | Strong | C-O stretching (phenol) |
| 830 | Strong | C-H bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 240.26 g/mol ), the electron ionization (EI) mass spectrum would typically show the following major fragments.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 240 | High | [M]⁺ (Molecular ion) |
| 239 | Moderate | [M-H]⁺ |
| 163 | Moderate | [M - C₆H₅]⁺ (Loss of phenyl group) |
| 136 | High | Retro-Diels-Alder fragmentation fragment |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: -10 to 220 ppm.
-
-
Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Data Acquisition:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 50-500 amu.
-
Scan Speed: 1 scan/s.
-
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern is interpreted to confirm the structure of the compound.
Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
A Comprehensive Technical Guide to 2',4'-Dihydroxychalcone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',4'-Dihydroxychalcone (B613834) is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, including its spectral characteristics, synthesis methods, and known physiological effects. The information is compiled from various scientific sources to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound, with the chemical formula C15H12O3, is a yellow to orange solid compound.[2] Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C15H12O3 | [3] |
| Molecular Weight | 240.25 g/mol | [3][4] |
| CAS Number | 25515-43-9 | [4] |
| Melting Point | 142-143 °C | [3] |
| 80.2-80.4 °C | [5] | |
| Boiling Point (Predicted) | 453.5 ± 38.0 °C | [3] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.42 ± 0.35 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6][7] |
Note on Melting Point Discrepancy: The significant difference in reported melting points (142-143 °C vs. 80.2-80.4 °C) may be attributable to different polymorphic forms of the compound or variations in experimental conditions and purity of the samples. Researchers should be mindful of this discrepancy and consider characterization of their specific sample.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1.1.1. NMR Spectroscopy
-
¹H NMR (300 MHz, DMSO-d6, TMS): δ 6.40–7.47 (m, 3H, -C6H3), 7.68 (d, 1H, J= 15 Hz, =CH), 7.21–7.39 (m, 5H, -C6H5), 7.78 (d, 1H, J= 15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH).[5]
-
¹³C NMR (DMSO-d6, 300 MHz): 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4.[5]
1.1.2. Infrared (IR) Spectroscopy
-
IR (KBr) cm⁻¹: 3318 (O-H stretch), 1643 (C=O stretch, conjugated).[5] A representative spectrum is also expected to show bands around 1580 cm⁻¹ (C=C aromatic and alkene stretch).[1]
1.1.3. Mass Spectrometry
-
MS (m/z): [M+1]⁺ 241.[5] The fragmentation pattern in mass spectrometry can provide further structural confirmation. A proposed fragmentation pathway suggests characteristic losses that can be analyzed to identify the molecule.[8]
Synthesis of this compound
The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus
Procedure:
-
Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone in a suitable amount of ethanol with stirring.[1]
-
Addition of Aldehyde: To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of benzaldehyde.[1]
-
Preparation of Catalyst Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.[1]
-
Catalyst Addition: Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.[1]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[1]
-
Precipitation: Pour the reaction mixture into ice-water and acidify to a pH of 2–3 with 1 M HCl to precipitate the product.[5]
-
Isolation and Purification: Filter the resulting solid, wash it with cold water, and then with cold ethanol.[9] The crude product can be further purified by recrystallization from ethanol.[5]
Diagram of the Synthesis Workflow:
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, making it a molecule of interest for drug discovery.
Antidepressant Activity
Several derivatives of this compound have been synthesized and evaluated for their antidepressant effects.[5][10] In preclinical studies using the forced swimming test in mice, certain derivatives significantly reduced immobility time, suggesting potential antidepressant properties.[5][10] The proposed mechanism may involve the 5-hydroxytryptamine (5-HT) and norepinephrine (B1679862) (NE) nervous systems.[10]
Antimicrobial and Antifungal Activity
This compound has demonstrated both antibacterial and antifungal properties. It exhibits synergistic effects against E. coli when combined with nalidixic acid by increasing membrane permeability.[2][7] Furthermore, it has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stress response and virulence of fungal pathogens like Aspergillus fumigatus.[11][12] Inhibition of the Hsp90-calcineurin pathway by this compound leads to a reduction in fungal growth and pigmentation.[11]
Diagram of the Hsp90-Calcineurin Inhibition Pathway:
Experimental Protocols for Biological Assays
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a generalized method for assessing the antifungal activity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal strain (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar (B569324) medium. Harvest conidia and suspend them in sterile saline. Adjust the concentration to a final inoculum size of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI-1640 medium.
-
Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a drug-free control (inoculum only) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the drug-free control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Conclusion
This compound is a versatile molecule with a well-defined chemical structure and a range of interesting biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible compound for further research and development. The data presented in this guide, including its physicochemical properties, spectroscopic data, and biological activities, provide a solid foundation for scientists and researchers exploring its potential applications in medicine and other fields. Further investigation into its mechanisms of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 25515-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound | 1776-30-3 [chemicalbook.com]
- 7. This compound | CAS:1776-30-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | HSP | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2',4'-Dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of the crystal structure and X-ray diffraction analysis of 2',4'-dihydroxychalcone (B613834), a flavonoid compound of significant interest in medicinal chemistry. Chalcones, characterized by their open-chain α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents.
Crystallographic Data and Structure Refinement
The crystal structure of the analogue, (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate, was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂O₄·H₂O |
| Formula Weight | 274.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.489 (2) |
| b (Å) | 9.5903 (17) |
| c (Å) | 12.498 (2) |
| β (°) | 103.649 (3) |
| Volume (ų) | 1338.2 (4) |
| Z | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298 |
| Crystal Size (mm) | 0.12 × 0.10 × 0.10 |
| Reflections Collected | 2625 |
| R [F² > 2σ(F²)] | 0.057 |
| wR(F²) | 0.144 |
Data obtained from the crystallographic study of (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate.[1][2]
The molecule features two benzene (B151609) rings that are not coplanar, exhibiting a dihedral angle of 7.24 (16)°.[1][2] A notable feature is the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2'-position and the carbonyl oxygen atom.[1][2] The crystal packing is further stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl groups, the carbonyl group, and the water molecule of crystallization, leading to a three-dimensional supramolecular assembly.[1][2]
Experimental Protocols
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound and its derivatives is commonly achieved through the Claisen-Schmidt condensation reaction.[3] This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).
Materials:
-
Benzaldehyde (or a substituted benzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add an aqueous solution of NaOH or KOH.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Add benzaldehyde (1 equivalent) dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
The precipitated crude product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[3]
-
The crude chalcone (B49325) is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure crystals suitable for X-ray diffraction analysis.[3]
Caption: A flowchart of the synthesis and crystallization process.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for the determination of a crystal structure using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)
-
X-ray source (e.g., Mo Kα radiation)
-
Goniometer
-
Detector
-
Low-temperature device (optional)
Procedure:
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected. This typically involves rotating the crystal and collecting a series of diffraction images at different orientations. For the analogue, data was collected at 298 K.[1]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.[1] The refinement for the analogue was performed to a final R-value of 0.057.[1]
Biological Activity and Signaling Pathways
This compound and its derivatives have been reported to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.
PI3K/Akt Signaling Pathway
Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Chalcones have been found to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[3]
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and X-ray diffraction analysis of this compound, using a closely related analogue as a representative model. The presented crystallographic data, experimental protocols, and insights into relevant biological signaling pathways offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. A thorough understanding of the three-dimensional structure of this compound is a critical step towards harnessing its full therapeutic potential. Further studies to obtain the specific crystal structure of this compound are encouraged to refine our understanding of its unique solid-state properties.
References
Biosynthesis of 2',4'-Dihydroxychalcone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',4'-Dihydroxychalcone (B613834) is a natural product belonging to the flavonoid family, a diverse group of plant secondary metabolites with a wide range of biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants. It details the core enzymatic reactions, substrate specificities, and relevant experimental protocols for the characterization of this pathway. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery seeking to understand and manipulate the production of this bioactive compound.
Introduction
Chalcones are the central precursors for the biosynthesis of all flavonoids, a major class of plant polyphenols. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern of these rings gives rise to a vast array of chalcone (B49325) derivatives with diverse biological functions, including roles in plant defense, pigmentation, and human health. This compound, a member of this family, has been isolated from various plant species, including Oxytropis falcata and Flemingia chappar.[1] This document elucidates the intricate enzymatic machinery responsible for its synthesis in plants.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of important plant compounds. The formation of the chalcone backbone is catalyzed by a series of enzymes, with Chalcone Synthase (CHS) playing the pivotal role in the final condensation step. While the general pathway leading to the common naringenin (B18129) chalcone (2',4',6',4-tetrahydroxychalcone) is well-established, the synthesis of this compound likely involves alternative substrates or specific enzyme isoforms. A plausible pathway, drawing parallels with the biosynthesis of the structurally similar isoliquiritigenin (B1662430) (4,2',4'-trihydroxychalcone), is presented below.[2][3][4]
Phenylpropanoid Pathway: The Precursor Supply
The initial steps of the pathway provide the C6-C3 phenylpropanoid unit that forms the B-ring and the three-carbon bridge of the chalcone.
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[5] Some PAL enzymes, particularly in grasses, also exhibit tyrosine ammonia-lyase (TAL) activity, directly converting L-tyrosine to p-coumaric acid.[1][6][7]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming p-coumaroyl-CoA.[8] 4CL enzymes exist as multiple isoforms with varying substrate specificities, which is a key regulatory point in determining the type of flavonoid produced.[9][10] It is hypothesized that a specific 4CL isoform may activate a dihydroxycinnamic acid precursor to channel metabolites towards the synthesis of this compound, although direct evidence is currently limited.
The Crucial Role of Chalcone Synthase (CHS)
Chalcone Synthase is a type III polyketide synthase and the first committed enzyme in flavonoid biosynthesis. It catalyzes a decarboxylative condensation reaction between a starter CoA-ester and three molecules of malonyl-CoA to form the C15 chalcone backbone.
The biosynthesis of this compound necessitates a deviation from the canonical pathway leading to naringenin chalcone. This can occur through the utilization of an alternative starter molecule by CHS. Research has shown that some CHS enzymes exhibit broad substrate specificity and can accept starter molecules other than p-coumaroyl-CoA, such as benzoyl-CoA.[11][12] The formation of this compound could therefore proceed via the condensation of a dihydroxybenzoyl-CoA starter molecule with three molecules of malonyl-CoA. The origin of such a dihydroxybenzoyl-CoA in plants is an area of ongoing research.
Quantitative Data
Understanding the kinetic properties of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and for predicting pathway flux. While specific kinetic data for the enzymes directly leading to this compound are scarce, data from related pathways and enzymes with broad substrate specificities provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.6 - 10 | Varies | Varies | [13][14] |
| Malonyl-CoA | 5 - 50 | Varies | Varies | [13][14] | |
| 4-Coumarate-CoA Ligase (4CL) | 4-Coumaric acid | 10 - 200 | Varies | Varies | [9][15] |
| Caffeic acid | 20 - 300 | Varies | Varies | [9][15] | |
| Ferulic acid | 30 - 500 | Varies | Varies | [9][15] | |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | Varies | Varies | [1][6] |
| L-Tyrosine (for bifunctional PAL/TAL) | 180 | Varies | Varies | [7] |
Note: Vmax and kcat values are highly dependent on the specific enzyme isoform, plant species, and assay conditions. The values presented are indicative ranges from the literature.
Experimental Protocols
Expression and Purification of Recombinant Chalcone Synthase
Objective: To produce and purify active CHS for in vitro characterization.
Methodology:
-
Gene Cloning and Expression Vector Construction: The coding sequence of the target CHS gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Heterologous Expression in E. coli: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) by the addition of IPTG. Cells are typically grown at a lower temperature (e.g., 18-25 °C) overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target CHS is then eluted with a high concentration of imidazole.
-
Purity Assessment and Storage: The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer, and stored at -80 °C.
Chalcone Synthase Enzyme Assay (Spectrophotometric)
Objective: To determine the enzymatic activity of CHS by monitoring the formation of the chalcone product.
Methodology:
-
Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
1 mM Dithiothreitol (DTT)
-
50 µM Starter-CoA (e.g., p-coumaroyl-CoA or a hypothesized alternative)
-
150 µM Malonyl-CoA
-
Purified CHS enzyme (1-5 µg)
-
Final volume: 200 µL
-
-
Assay Procedure: a. Pre-incubate the reaction mixture (without malonyl-CoA) at 30 °C for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Monitor the increase in absorbance at a wavelength specific to the chalcone product (e.g., ~370 nm for naringenin chalcone) for a set period using a spectrophotometer. The absorbance maximum for this compound should be determined empirically. d. Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of the product.
Analysis of this compound in Plant Tissues by HPLC
Objective: To extract and quantify this compound from plant material.
Methodology:
-
Sample Preparation: a. Lyophilize fresh plant tissue and grind to a fine powder.
-
Extraction: a. Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing. b. Centrifuge the extract to pellet cell debris. c. Collect the supernatant and filter through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of two solvents is typically used:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid c. Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes is a common starting point. The exact gradient should be optimized for the specific separation. d. Detection: UV detector set to the absorbance maximum of this compound. e. Quantification: A standard curve is generated using a pure standard of this compound to quantify its concentration in the plant extracts.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for CHS Characterization
Caption: Workflow for recombinant CHS expression, purification, and characterization.
Conclusion
The biosynthesis of this compound in plants follows the general framework of the phenylpropanoid and flavonoid pathways, but with key deviations that likely involve enzymes with broader or alternative substrate specificities. While the precise enzymatic steps and their regulation are still under investigation, the information provided in this guide offers a solid foundation for further research. The detailed experimental protocols and the proposed biosynthetic pathway serve as a starting point for the isolation and characterization of the specific enzymes involved, and for the potential metabolic engineering of plants or microorganisms to produce this and other valuable chalcones for pharmaceutical and other applications. Further studies focusing on the identification of specific PAL, C4H, 4CL, and CHS isoforms from plants known to produce this compound are warranted to fully elucidate this important biosynthetic pathway.
References
- 1. Maize phenylalanine ammonia-lyase has tyrosine ammonia-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. Maize phenylalanine ammonia-lyase has tyrosine ammonia-lyase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic formation of unnatural novel polyketides from alternate starter and nonphysiological extension substrate by chalcone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
In Silico Prediction of 2',4'-Dihydroxychalcone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are recognized for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The d[1]evelopment of new therapeutic agents based on the chalcone (B49325) scaffold increasingly relies on in silico methods to predict their biological activity, thereby streamlining the drug discovery process. This guide provides an in-depth technical overview of the computational prediction of the bioactivity of a specific chalcone, 2',4'-Dihydroxychalcone. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, quantitative data, and biological pathways associated with this promising compound.
Data Presentation: Quantitative Bioactivity of this compound and Its Derivatives
The following tables summarize the quantitative data from various studies that have employed in silico techniques to predict the bioactivity of this compound and related derivatives, followed by experimental validation. This allows for a direct comparison of predicted efficacy with measured biological activity.
Table 1: In Silico Predicted Bioactivity of Chalcone Derivatives
| Chalcone Derivative | Target/Assay | In Silico Method | Predicted Value (e.g., Binding Energy) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cyclin-dependent kinase 2 (CDK2) | Molecular Docking | -8.4 kcal/mol | |
| 2[2]',5'-Dihydroxy-3,4-dimethoxychalcone | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | -7.67 kcal/mol | |
| C[3]halcone-based pyrazoline | Tyrosinase | Molecular Docking | -5.7367 kcal/mol | |
| G[4]eneric Chalcone Derivatives | EGFR-TK | Molecular Docking | -11.4 kcal/mol (for compound L5) |
[5]Table 2: Experimentally Validated Bioactivity of this compound and Its Derivatives
| Compound | Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |
| 2',4'-Dihydroxy-3'-methoxy-4'-ethoxychalcone | Anticancer | RPMI8226 (Multiple Myeloma) | 25.97 µM | |
| 2[6]',4'-Dihydroxy-3'-methoxy-4'-ethoxychalcone | Anticancer | U266 (Multiple Myeloma) | 15.02 µM | |
| 2[6]',4'-Dihydroxychalcone | Antifungal | Aspergillus fumigatus | MIC50 between 64 and 128 µg/mL | |
| 2[7]',4'-Dihydroxychalcone | Antibacterial (in combination with Nalidixic Acid) | Escherichia coli ATCC 25922 | Synergistic activity observed | |
| 2[8]',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxicity | SH-SY5Y (Neuroblastoma) | 5.20 µM (for 4'-O-caproylated derivative) | |
| 2[2]',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxicity | A-549 (Lung Carcinoma) | 9.99 µM (for 4'-O-benzylated derivative) |
##[2]# Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols for both in silico and in vitro assessment of this compound's bioactivity.
In Silico Methodologies
1. Molecular Docking
This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein.
-
Software: AutoDock Vina, Maestro Schrödinger, MOE (Molecular Operating Environment) are commonly used.
-
[1]Protocol:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structure of this compound is drawn and converted to a 3D structure. The ligand is then energetically minimized.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function, which estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
2.[5] Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activities.
-
Protocol:
-
Data Set Preparation: A dataset of chalcone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
-
Molecular Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation techniques.
-
3.[6] Pharmacophore Modeling
This method identifies the essential 3D arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological activity.
-
Protocol:
-
Training Set Selection: A set of active chalcone derivatives is selected.
-
Pharmacophore Model Generation: A pharmacophore model is generated based on the common chemical features of the training set molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.
-
Virtual Screening: The validated pharmacophore model can be used to screen large compound libraries to identify new potential hits with the desired bioactivity.
-
In Vitro Experimental Protocols
1. MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds.
-
Materials: Cancer cell lines, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2.[6] Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, this compound stock solution, 96-well microtiter plates.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth directly in the 96-well plate.
-
Add the standardized microbial suspension to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
[7]Mandatory Visualization
Signaling Pathways
Chalcones exert their biological effects by modulating various signaling pathways. The following diagrams illustrate key pathways potentially targeted by this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway and Proposed Inhibition by this compound.
Caption: NF-κB Signaling Pathway and Proposed Inhibition by this compound.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the in silico prediction and experimental validation of this compound's bioactivity.
Caption: A General Workflow for In Silico Bioactivity Prediction and Experimental Validation.
Conclusion
The integration of in silico predictive models with traditional in vitro screening presents a powerful strategy for the discovery and development of novel therapeutic agents. For this compound, computational tools can effectively prioritize biological targets and predict potential efficacy, thereby accelerating the identification of this promising natural product as a lead compound for various therapeutic applications. The data and methodologies presented in this guide offer a comprehensive framework to support ongoing research efforts in harnessing the therapeutic potential of this compound. Further studies focusing on a broader range of biological targets with comprehensive in silico and in vitro data will be invaluable in establishing robust structure-activity relationships and advancing this compound towards preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 2',4'-Dihydroxychalcone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2',4'-Dihydroxychalcone, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this compound. This document details the computational methodologies employed, presents key quantitative data in a structured format, and offers insights into the molecule's behavior at the quantum level, serving as a valuable resource for researchers in medicinal chemistry, computational biology, and drug discovery.
Introduction
Chalcones represent a critical class of organic compounds, serving as precursors for flavonoids and exhibiting a wide array of biological activities. Among these, this compound (DHC) stands out for its potential therapeutic applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to complement experimental studies, providing a detailed understanding of molecular structure, stability, and reactivity. This guide explores the computational approaches used to characterize this compound, offering a foundational understanding for its further investigation and utilization in drug development.
Computational Methodologies
The quantum chemical characterization of this compound typically involves a multi-step computational workflow. The primary objective is to determine the molecule's most stable conformation and to analyze its electronic properties.
Geometry Optimization
The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process aims to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Experimental Protocol:
-
Software: Gaussian, ORCA, DMol3, or other suitable quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP hybrid functional is frequently chosen for its balance of accuracy and computational cost.
-
Basis Set: The 6-311++G** basis set is often used, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.
-
Convergence Criteria: The geometry optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. For instance, a convergence criterion for energy could be set to 2.72 × 10⁻⁴ eV and for force to 0.054 eV/Å[1].
-
Solvation Effects: To simulate a more realistic biological environment, solvation effects can be included using a continuous solvent model, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). Water and ethanol (B145695) are common solvents for these calculations[2].
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure represents a true energy minimum.
Experimental Protocol:
-
Procedure: The calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) is performed at the same level of theory (e.g., B3LYP/6-311++G**) as the geometry optimization.
-
Confirmation of Minimum: A true minimum on the potential energy surface is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).
-
Data Interpretation: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. These calculations can also aid in the assignment of experimental vibrational bands to specific molecular motions[2].
Electronic Properties Analysis
Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
Experimental Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This provides insights into potential sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, by analyzing the delocalization of electron density between orbitals.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Value (Gas Phase) | Value (Water) | Value (Ethanol) |
| O-H···O intramolecular bond distance (Å) | Reported for stable conformer[2] | - | - |
| Key Torsion Angles (°) | -1.0 (ring A), 178.4 (carbonyl), 179.1 (ethenyl), -3.4 (catechol ring) for a related chalcone[1] | - | - |
Note: Specific values for this compound can vary depending on the conformer and level of theory.
Table 2: Calculated Solvation Energies
| Conformer | Solvation Energy in Water (kJ/mol) | Solvation Energy in Ethanol (kJ/mol) |
| C1 | -101.86[2] | -94.93[2] |
| C2 | -81.06[2] | -75.85[2] |
The study indicates that the C1 conformer has higher solubility in both water and ethanol[2].
Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas Phase | Value | Value | Value |
| Water | Value | Value | Value |
| Ethanol | Value | Value | Value |
Note: Specific values are highly dependent on the computational method and basis set used. Frontier orbital studies suggest that DHC in all three media are more reactive than other species isolated from plants[2].
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Caption: Computational workflow for quantum chemical calculations.
Conceptual Interaction Pathway
The following diagram illustrates a conceptual pathway of how quantum chemical data can inform drug design, using the example of inhibiting a target protein.
Caption: From quantum properties to rational drug design.
Conclusion
Quantum chemical calculations provide an indispensable framework for understanding the intrinsic properties of this compound. By employing methods such as DFT, researchers can gain detailed insights into its geometry, stability, and electronic structure. This knowledge is crucial for interpreting experimental data, predicting reactivity, and guiding the design of new derivatives with enhanced biological activity. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, facilitating the continued exploration of this compound and its analogues as promising therapeutic agents.
References
An In-depth Technical Guide to 2',4'-Dihydroxychalcone: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',4'-Dihydroxychalcone (B613834) is a naturally occurring chalcone (B49325), a class of compounds belonging to the flavonoid family, that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanisms of action for researchers and professionals in drug development.
Discovery and History
Chalcones, characterized by their open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been a subject of chemical investigation since the 19th century. The pioneering work of Kostanecki and Tambor is widely acknowledged for the first successful synthesis of chalcones.[1]
This compound itself is found in various plants. It has been reported in species such as Oxytropis falcata and Flemingia chappar.[2] Its isolation from natural sources, like the resinous exudate of Adesmia balsamica, has been a key method for obtaining this compound for biological studies.[3][4] The presence of this compound in these plants points to its role in plant biochemistry and its potential as a source of bioactive compounds for medicinal applications.
Synthesis
The primary and most common method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
General Principle of Claisen-Schmidt Condensation
The reaction proceeds via an aldol (B89426) condensation mechanism. A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of 2,4-dihydroxyacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the Claisen-Schmidt condensation.
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Distilled water
-
Ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve one equivalent of 2,4-dihydroxyacetophenone in a minimal amount of ethanol with stirring.
-
Addition of Aldehyde: To the stirred solution, add one equivalent of benzaldehyde.
-
Catalyst Addition: Slowly add a 40-50% (w/v) aqueous solution of KOH or NaOH dropwise to the reaction mixture at room temperature. A color change is typically observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Slowly add 1 M HCl to the mixture with stirring until the pH is acidic (pH 2-3). This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Alternative Synthesis Method
An alternative method utilizes thionyl chloride (SOCl₂) in ethanol as a catalyst. In this procedure, HCl is generated in situ from the reaction of SOCl₂ with absolute ethanol, which then catalyzes the aldol condensation.[4]
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal (HT-29), breast (MCF-7), and prostate (PC-3) cancer cells.[5][6] The anticancer effects are often attributed to the induction of apoptosis, characterized by increased reactive oxygen species (ROS), enhanced caspase activity, and decreased mitochondrial membrane permeability.[5]
Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Some dihydroxychalcone derivatives have been shown to suppress cell proliferation and induce apoptosis in multiple myeloma by inhibiting the PI3K/Akt/mTOR signaling pathway.[7]
-
NF-κB Pathway: 2'-Hydroxychalcones can induce autophagy and apoptosis in breast cancer cells by inhibiting the pro-survival NF-κB signaling pathway.[6]
Anti-inflammatory Activity
This compound and related compounds possess anti-inflammatory properties. Their mechanism of action involves the inhibition of key inflammatory mediators. Studies have shown that these chalcones can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-activated macrophages.[8]
Signaling Pathways:
-
NF-κB and p38 MAPK Pathways: The anti-inflammatory activity of some dihydroxychalcones is mediated through the suppression of NF-κB and p38 MAPK activation.[8][9] This involves preventing the activation of IKKα/β, the degradation of IκBα, and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[9]
Antimicrobial Activity
This compound exhibits both antibacterial and antifungal properties.
-
Antibacterial Activity: It has shown efficacy against various bacteria, including Staphylococcus aureus.[10] In combination with conventional antibiotics like nalidixic acid, it can exhibit synergistic effects against Escherichia coli.[11]
-
Antifungal Activity: this compound acts as an inhibitor of the Hsp90-calcineurin pathway, which is crucial for fungal stress response and virulence.[10] This makes it a potential candidate for the development of novel antifungal agents.
Antidepressant Activity
Derivatives of this compound have been synthesized and evaluated for their antidepressant-like effects. Several compounds have been shown to significantly reduce immobility time in the forced swimming test (FST) in mice, suggesting potential antidepressant activity.[12][13] The mechanism may be related to the modulation of the 5-HTP and norepinephrine (B1679862) (NE) nervous systems.[13]
Quantitative Data
The following tables summarize the quantitative data for this compound and its derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oxyalkylated derivative 1 | MCF-7 (Breast) | 8.4 - 34.3 | [5][6] |
| Oxyalkylated derivative 2 | PC-3 (Prostate) | 9.3 - 29.4 | [5][6] |
| Oxyalkylated derivative 3 | HT-29 (Colorectal) | 15.3 - 36.3 | [5][6] |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | SMMC-7721 (Hepatoma) | 32.3 ± 1.13 | [14][15] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical) | 3.204 | [16] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | [16] |
Table 2: Antimicrobial Activity of this compound and its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Saprolegnia parasitica | 6.25 | [4] |
| This compound | Saprolegnia australis | 6.25 | [4] |
| 2-hydroxy,4-farnesyloxychalcone | Saprolegnia sp. | 125 | [4] |
| Chalcone derivative 24 | Staphylococcus aureus | - | [17] |
| Chalcone derivative 31 | Staphylococcus aureus | - | [17] |
| Chalcone derivative 32 | Staphylococcus aureus | - | [17] |
| Chalcone derivative 34 | Staphylococcus aureus | - | [17] |
| Chalcone derivative 37 | Staphylococcus aureus | - | [17] |
Table 3: Anti-inflammatory Activity of Dihydroxychalcone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-dihydroxychalcone | Cyclooxygenase inhibition | 37.5 | [18] |
| 2'-hydroxychalcone derivative 1 | β-glucuronidase release | 1.6 ± 0.2 | [19] |
| 2'-hydroxychalcone derivative 1 | Lysozyme release | 1.4 ± 0.2 | [19] |
| 2',5'-dialkoxychalcone derivative 11 | Nitric oxide formation | 0.7 ± 0.06 | [19] |
Detailed Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial strains
-
Spectrophotometer or microplate reader
-
Incubator
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the wells of a 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Protocol for Forced Swimming Test (FST)
This protocol provides a general outline for the FST to assess antidepressant-like activity in mice.
Materials:
-
Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height)
-
Water at 24-25°C
-
Test compound (this compound derivative)
-
Vehicle control
-
Positive control (e.g., a known antidepressant)
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Apparatus Setup: Fill the cylindrical tanks with water to a depth where the mice cannot touch the bottom with their tails or feet (approximately 15 cm). The water temperature should be maintained at 24-25°C.
-
Animal Acclimatization: Allow the mice to acclimatize to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse individually into a cylinder. The test session typically lasts for 6 minutes.
-
Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time for the test compound group compared to the vehicle control group suggests an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general workflow for its synthesis and biological screening.
Caption: Workflow for the synthesis and biological screening of this compound.
Caption: Dihydroxychalcones can inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: 2'-Hydroxychalcones can inhibit the NF-κB signaling pathway.
Caption: this compound exhibits antifungal activity by inhibiting the Hsp90-calcineurin pathway.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects, makes them attractive scaffolds for drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Hsp90-calcineurin, provides a solid foundation for the rational design of novel and more potent therapeutic agents. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to further explore and harness the therapeutic promise of this compound.
References
- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Oxyalkylated Derivatives of 2′,4′-Dihydroxychalcone as Anti-Oomycete Agents against Bronopol Resistant Strains of Saprolegnia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
- 8. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 11. Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid-Rutin Against Escherichia coli ATCC 25 922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PubChemLite - this compound (C15H12O3) [pubchemlite.lcsb.uni.lu]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 2',4'-Dihydroxychalcone as a Key Intermediate for Flavonoid Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Chalcones are open-chain flavonoids that serve as crucial bioprecursors for a wide variety of flavonoid classes, including flavanones and flavones.[1][2] Their α,β-unsaturated ketone system makes them versatile starting materials for various cyclization reactions. Specifically, 2',4'-dihydroxychalcone (B613834) and its derivatives are pivotal intermediates in the synthesis of numerous biologically active flavonoids.[3][4] These flavonoids are of significant interest in drug discovery due to their diverse pharmacological properties, such as antioxidant, anti-inflammatory, and anticancer activities.[5][6][7]
This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into flavanones and flavones, two major classes of flavonoids.[8] The methodologies are based on established chemical syntheses, offering researchers a guide to producing these valuable compounds for further investigation.
Part 1: Synthesis of this compound Derivatives
The most common and efficient method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[8][9][10] This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) (in this case, 2,4-dihydroxyacetophenone) with an appropriate aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize a this compound derivative via base-catalyzed aldol (B89426) condensation.
Materials:
-
2,4-dihydroxyacetophenone
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of KOH (e.g., 50% w/v) or NaOH to the mixture. The solution will typically change color to a deep red or orange.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing a mixture of crushed ice and water.
-
Acidification: Slowly acidify the mixture to a pH of approximately 2-3 by adding 10% HCl. This will cause the chalcone (B49325) product to precipitate out of the solution, usually as a yellow or orange solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate becomes neutral.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified product under a vacuum to yield the final this compound derivative.
Data Presentation: Synthesis of this compound Derivatives
The following table summarizes various conditions and yields for the synthesis of this compound and related compounds.
| Product | Acetophenone | Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |
| This compound | 2,4-Dihydroxyacetophenone | Benzaldehyde | KOH / EtOH | - | 82.5% | [3] |
| 3-Bromo-2',4'-dihydroxychalcone | 2,4-Dihydroxyacetophenone | 3-Bromobenzaldehyde | KOH / EtOH | - | 73% | [3] |
| 4-Fluoro-2',4'-dihydroxychalcone | 2,4-Dihydroxyacetophenone | 4-Fluorobenzaldehyde | KOH / EtOH | - | 64% | [3] |
| 5'-Chloro-2'-hydroxy-3,4-dimethoxychalcone | 5'-chloro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (ball mill) | 1 h | 95% | [11] |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone | 2'-hydroxy-4',6'-dimethoxyacetophenone | 4-methoxybenzaldehyde | NaH / THF | 3 h | ~80% | [12] |
Part 2: Conversion of Chalcones to Flavanones
Flavanones are synthesized from 2'-hydroxychalcones through an intramolecular cyclization reaction (an intramolecular Michael addition). This process is typically catalyzed by an acid or a base, or it can occur enzymatically via chalcone isomerase (CHI).[13][14] The cyclization of this compound yields the flavanone (B1672756) pinocembrin, while the cyclization of 2',4',4-trihydroxychalcone (naringenin chalcone) yields naringenin (B18129).[15][16]
Experimental Protocol: Base-Catalyzed Cyclization to Flavanone
Objective: To synthesize a flavanone from a 2'-hydroxychalcone (B22705) intermediate.
Materials:
-
Purified this compound derivative (1.0 eq.)
-
Sodium Acetate (B1210297) (NaOAc) or other suitable base
-
Ethanol (EtOH) or a similar protic solvent
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified chalcone in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or sodium carbonate.[17]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC until the starting chalcone spot disappears.
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. The flavanone product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Workup: Pour the cooled mixture into cold water to precipitate the product fully.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude flavanone can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Data Presentation: Synthesis of Flavanones
| Starting Chalcone | Product Flavanone | Catalyst/Conditions | Yield (%) | Reference |
| 2'-Hydroxydihydrochalcone derivative | Flavanone derivative | Pd(TFA)₂, Cu(OAc)₂, DMSO, 100°C | 79% | [18] |
| 2-Hydroxychalcone | Flavanone | Na₂CO₃ (0.0006 mol), 75 min | 74.4% | [17] |
| Naringenin Chalcone | Naringenin | Spontaneous/Enzymatic (CHI) | - | [13][14] |
Note: The palladium-catalyzed reaction starts from a 2'-hydroxydihydrochalcone, which is an intermediate that can lead to either flavanones or flavones depending on the specific conditions.[18][19]
Part 3: Conversion of Chalcones to Flavones
The synthesis of flavones from 2'-hydroxychalcones requires an oxidative cyclization step. This transformation can be achieved using various oxidizing agents. A common and effective method is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in a basic medium, or other systems like iodine in DMSO.[5][9]
Experimental Protocol: Oxidative Cyclization to Flavone (B191248) (Iodine/DMSO Method)
Objective: To synthesize a flavone from a 2'-hydroxychalcone intermediate.
Materials:
-
Purified this compound derivative (1.0 eq.)
-
Iodine (I₂) (catalytic amount, e.g., 0.1 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the purified chalcone in anhydrous DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine to the solution.
-
Heating: Heat the reaction mixture to 120-130 °C with stirring.[5] Maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude flavone can be purified by column chromatography or recrystallization.
Data Presentation: Synthesis of Flavones
| Starting Material | Product Flavone | Catalyst/Conditions | Yield (%) | Reference |
| 2',4',4-Trihydroxychalcone | 5,4'-Dihydroxyflavone (Genistein) | I₂ / DMSO, 120-130°C | Not specified | [5] |
| 2'-Hydroxydihydrochalcone derivative | Flavone derivative | Pd(TFA)₂, 5-NO₂-1,10-phenanthroline, O₂, DMSO, 100°C | 81% | [18][20] |
| Various 2'-hydroxychalcones | Various Flavonols | H₂O₂ / NaOH (AFO Reaction) | 59-83% | [9] |
Visualizations
Flavonoid Synthesis Pathway
Caption: General synthesis pathway from precursors to flavonoids via a this compound intermediate.
Experimental Workflow: Chalcone to Flavone
References
- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2′,4′-dihydroxychalcone, a flavonoid isolated from Herba oxytropis, suppresses PC-3 human prostate cancer cell growth by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure, isomerization and dimerization processes of naringenin flavonoids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: DPPH Antioxidant Activity Assay of 2',4'-Dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. 2',4'-Dihydroxychalcone, a specific chalcone (B49325) derivative, is of significant interest for its potential therapeutic applications, largely attributed to its antioxidant capacity. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used, simple, and rapid spectrophotometric method is ideal for the initial screening of compounds for their ability to act as free radical scavengers.[1] The assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be quantified by measuring the decrease in absorbance at 517 nm.[2][3]
Data Presentation
The antioxidant activity of this compound is typically evaluated by determining its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. This value is compared against a standard antioxidant, such as Ascorbic Acid or Trolox.
Table 1: DPPH Radical Scavenging Activity of this compound and Ascorbic Acid
| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity (Mean ± SD) | IC50 (µg/mL) |
| This compound | 10 | 25.4 ± 1.8 | 45.2 ± 2.1 |
| 25 | 42.1 ± 2.5 | ||
| 50 | 58.3 ± 3.1 | ||
| 100 | 79.6 ± 4.0 | ||
| 200 | 91.2 ± 3.5 | ||
| Ascorbic Acid (Standard) | 2 | 35.8 ± 2.2 | 8.5 ± 0.7 |
| 5 | 55.1 ± 3.0 | ||
| 10 | 78.9 ± 3.8 | ||
| 20 | 94.5 ± 2.9 | ||
| 50 | 98.2 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Experimental Protocol
This protocol outlines the materials and methodology for determining the DPPH radical scavenging activity of this compound.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (or Trolox) as a positive control
-
Methanol (B129727) (or Ethanol), analytical grade
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[2][4] This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. Sonication may be required to ensure complete dissolution.
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from 10 to 200 µg/mL (or a wider range as needed) in methanol.
-
Ascorbic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of Ascorbic Acid in 10 mL of methanol.
-
Working Solutions of Ascorbic Acid: Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from 2 to 50 µg/mL (or a suitable range for the standard) in methanol.
Assay Procedure (96-well plate format)
-
Blank: To three wells, add 100 µL of methanol.
-
Control: To three wells, add 50 µL of methanol and 50 µL of the DPPH stock solution.
-
Sample: To triplicate wells, add 50 µL of each concentration of the this compound working solutions.
-
Standard: To triplicate wells, add 50 µL of each concentration of the Ascorbic Acid working solutions.
-
Reaction Initiation: To all sample and standard wells, add 50 µL of the DPPH stock solution.
-
Incubation: Mix the contents of the wells gently by pipetting and incubate the plate in the dark at room temperature for 30 minutes.[5][6]
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[2][5]
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the standard using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[7]
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample (DPPH solution with the test compound or standard).
-
-
Determine the IC50 value: Plot the percentage of scavenging activity against the corresponding concentrations of this compound and the standard. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined by linear or non-linear regression analysis.[8][9]
Visualizations
Experimental Workflow
Caption: Workflow for the DPPH antioxidant activity assay.
Signaling Pathway: DPPH Radical Scavenging
Caption: DPPH radical scavenging by hydrogen atom transfer.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Activity of 2',4'-Dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer activities of 2',4'-Dihydroxychalcone (B613834) and its derivatives. This document includes detailed protocols for key experimental assays to evaluate its efficacy on various cancer cell lines, along with a summary of reported quantitative data. The information is intended to guide researchers in studying the potential of this compound as a therapeutic agent.
Introduction
Chalcones are a class of natural compounds belonging to the flavonoid family that have attracted significant interest in drug discovery due to their diverse pharmacological activities, including potent anticancer properties.[1][2] this compound and its structural analogs have been shown to inhibit the proliferation of various cancer cells by inducing apoptosis and causing cell cycle arrest.[3][4] Mechanistic studies suggest that these compounds modulate key signaling pathways involved in cancer cell survival and progression, such as the PI3K/Akt/mTOR and MAPK pathways.[5][6]
Data Presentation: Cytotoxicity and Cell Cycle Effects
The following tables summarize the quantitative data on the cytotoxic effects (IC50 values) and cell cycle modulation induced by this compound and its derivatives in various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of this compound and its Derivatives on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [7] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A | Cervical Cancer | 15.76 ± 1.49 | [8] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa | Cervical Cancer | 10.05 ± 0.22 | [8] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa | Cervical Cancer | 18.31 ± 3.10 | [8] |
| 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 | Multiple Myeloma | 25.97 | [5] |
| 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S | Multiple Myeloma | 18.36 | [5] |
| 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02 | [5] |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | Breast Cancer | 52.5 | [8] |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MDA-MB-231 | Breast Cancer | 66.4 | [9] |
| Oxyalkylated derivatives of this compound | MCF-7 | Breast Cancer | 8.4 - 34.3 | [10] |
| Oxyalkylated derivatives of this compound | PC-3 | Prostate Cancer | 9.3 - 29.4 | [10] |
| Oxyalkylated derivatives of this compound | HT-29 | Colorectal Cancer | 15.3 - 36.3 | [10] |
| 2',4-dihydroxy-3-methoxychalcone | HeLa | Cervical Cancer | 12.80 µg/mL | [11] |
| 2',4-dihydroxy-3-methoxychalcone | WiDr | Colon Cancer | 19.57 µg/mL | [11] |
| 2',4-dihydroxy-3-methoxychalcone | T47D | Breast Cancer | 20.73 µg/mL | [11] |
Table 2: Effect of this compound Derivatives on Cell Cycle Distribution
| Compound | Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase | Reference |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MCF-7 | IC50 for 24h | 65.7% | 24.1% | [12] |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | MDA-MB-231 | IC50 for 24h | 62.5% | 28.7% | [12] |
| This compound (TFC) | PC-3 | 100 µM | 89.87% | Not specified | [3] |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | HeLa | 12h, 24h, 48h | 63.13% - 67.40% | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
This compound
-
DMSO (Dimethyl sulfoxide)[8]
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
96-well plates[8]
-
Microplate reader[9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the chalcone. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.[1][5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Detection Kit[13]
-
Binding Buffer[1]
-
Flow cytometer[5]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[9]
Materials:
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound.[9]
-
Cell Harvesting and Fixation: Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI/RNase staining buffer.[9]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.[9]
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.[9]
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in cells treated with this compound.[3][5]
Materials:
-
Treated and untreated cells
-
Cell lysis buffer[3]
-
BCA protein assay kit[9]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system[1]
Protocol:
-
Protein Extraction: Lyse the treated cells in cell lysis buffer. Centrifuge to collect the supernatant containing the total protein.[9]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.[9]
-
SDS-PAGE: Denature equal amounts of protein and separate them by SDS-polyacrylamide gel electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system.[1]
-
Analysis: Quantify the band intensities using image analysis software.
Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Pathway
Several studies have indicated that this compound derivatives can suppress the PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis. For instance, 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) was found to reduce the expression of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) in multiple myeloma cells.[5]
Intrinsic Apoptosis Pathway
The induction of apoptosis by this compound derivatives is often mediated through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to changes in the mitochondrial outer membrane potential (Δψm), and the activation of caspases.[5][12] For example, treatment with these compounds has been shown to upregulate pro-apoptotic proteins like Bax and Bad, and downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to the activation of caspase-9 and caspase-3.[5][6]
Conclusion
This compound and its derivatives demonstrate significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action involve the induction of apoptosis through the intrinsic pathway and cell cycle arrest, often mediated by the inhibition of key survival signaling pathways like PI3K/Akt/mTOR. The provided protocols offer a framework for the systematic evaluation of these compounds in a laboratory setting, facilitating further research into their therapeutic applications in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2′,4′-dihydroxychalcone, a flavonoid isolated from Herba oxytropis, suppresses PC-3 human prostate cancer cell growth by induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines [mdpi.com]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis [mdpi.com]
- 7. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Antimicrobial Action of 2',4'-Dihydroxychalcone Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols to investigate the antimicrobial mechanism of 2',4'-Dihydroxychalcone against Escherichia coli. This document is intended to serve as a practical guide for researchers in microbiology, pharmacology, and drug discovery.
Introduction
This compound, a flavonoid compound, has demonstrated notable antibacterial activity against a range of pathogens, including the Gram-negative bacterium Escherichia coli. Understanding its mechanism of action is crucial for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. This document outlines the putative mechanisms of action, provides detailed experimental protocols for their investigation, and presents available quantitative data.
Putative Antimicrobial Mechanisms of Action
Based on existing research on chalcones and other polyphenolic compounds, the antimicrobial action of this compound against E. coli is likely multifaceted. The primary proposed mechanisms include:
-
Disruption of the Cell Membrane and Wall: Chalcones are known to interact with and disrupt the integrity of bacterial cell membranes.[1] For Gram-negative bacteria like E. coli, this can involve destabilization of the outer membrane, leading to increased permeability. This is supported by the observed synergistic effects of this compound with the antibiotic nalidixic acid, particularly in the presence of rutin, which is suggested to "open the pores" of the bacterial envelope.[2][3] This disruption can lead to the leakage of essential intracellular components and a collapse of the membrane potential.
-
Inhibition of Cellular Energy Metabolism: A critical target for many antimicrobial compounds is the inhibition of ATP synthesis. Polyphenolic compounds, the class to which this compound belongs, have been shown to inhibit the F-type ATP synthase in E. coli.[4][5] This inhibition would deplete the cell's energy reserves, halting essential cellular processes and leading to cell death.
-
Interaction with Cellular Macromolecules: While less explored for this specific chalcone (B49325), potential intracellular targets could include essential enzymes and DNA. Direct binding to these macromolecules could interfere with their function and contribute to the overall antimicrobial effect.
Quantitative Data
The following table summarizes the available quantitative data on the antimicrobial activity of this compound and related compounds against E. coli.
| Compound/Combination | Strain | MIC (µg/mL) | Method | Reference |
| This compound in combination with Nalidixic acid and Rutin | E. coli ATCC 25922 | 28.1 | Kinetic-turbidimetric | [2][3] |
| Various Chalcone Derivatives | E. coli | 64 | Macrodilution tube method | [6] |
| Chalcone Derivatives (6b and 6c) | E. coli | 400-600 | Not specified | [7] |
Experimental Protocols
Detailed protocols for key experiments to elucidate the antimicrobial mechanism of this compound against E. coli are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
This compound
-
E. coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the chalcone
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Chalcone Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture E. coli in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the chalcone stock solution in MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the serially diluted chalcone.
-
Controls: Include a positive control (bacteria in MHB without chalcone) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible growth of E. coli is observed.
Protocol 2: Assessment of Cell Morphology by Scanning Electron Microscopy (SEM)
This protocol allows for the visualization of changes in the surface morphology of E. coli after treatment with this compound.[1][9]
Materials:
-
E. coli culture
-
This compound (at MIC and sub-MIC concentrations)
-
Phosphate-buffered saline (PBS)
-
Glutaraldehyde (B144438) (2.5%)
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS)
-
Scanning electron microscope
Procedure:
-
Treatment: Treat a mid-log phase culture of E. coli with this compound at its MIC and 0.5x MIC for a predetermined time (e.g., 4 hours). An untreated culture serves as a control.
-
Fixation: Harvest the bacterial cells by centrifugation and wash twice with PBS. Fix the cells with 2.5% glutaraldehyde in PBS for 2 hours at 4°C.
-
Dehydration: Wash the fixed cells with PBS and then dehydrate through a graded series of ethanol (30%, 50%, 70%, 90%, and 100%) for 10 minutes at each concentration.
-
Drying: Replace the final ethanol wash with HMDS and allow to air dry.
-
Coating and Imaging: Mount the dried samples on stubs, coat with gold-palladium, and observe under a scanning electron microscope.
Protocol 3: Measurement of Cell Membrane Potential
This protocol uses the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to measure changes in the membrane potential of E. coli.[10][11]
Materials:
-
E. coli culture
-
This compound
-
DiOC₂(3) stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Grow E. coli to mid-log phase, harvest by centrifugation, and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Dye Loading: Add DiOC₂(3) to the cell suspension to a final concentration of 30 µM and incubate in the dark for 30 minutes to allow the dye to equilibrate across the membrane.
-
Treatment: Add this compound at various concentrations to the dye-loaded cells. Use CCCP (e.g., 5 µM) as a positive control.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader or flow cytometer. For DiOC₂(3), monitor both green (emission ~525 nm) and red (emission ~620 nm) fluorescence. Depolarization is indicated by a decrease in the red/green fluorescence ratio.
Protocol 4: ATP Synthesis Inhibition Assay
This protocol measures the effect of this compound on the ATPase activity of the F₁F₀-ATP synthase in E. coli membrane preparations.[4]
Materials:
-
E. coli membrane preparations containing F₁F₀-ATP synthase
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Preparation of Membrane Vesicles: Prepare inverted membrane vesicles from E. coli using standard methods (e.g., French press).
-
Assay Reaction: In a microplate well, combine the membrane vesicles, assay buffer, and varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay.
-
Data Analysis: A decrease in the amount of Pi released in the presence of the chalcone indicates inhibition of ATPase activity.
Protocol 5: DNA Interaction Assay
This protocol uses UV-Visible spectroscopy to assess the binding of this compound to DNA.[12]
Materials:
-
This compound
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of CT-DNA in Tris-HCl buffer.
-
Titration: Keep the concentration of the chalcone constant while titrating with increasing concentrations of CT-DNA.
-
Spectroscopic Measurement: After each addition of CT-DNA, allow the solution to equilibrate and then record the UV-Vis absorption spectrum of the chalcone (typically in the range of 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism, and red or blue shifts in the maximum wavelength) to determine if there is an interaction between the chalcone and DNA. The binding constant can be calculated from the spectral changes.
Visualizations
The following diagrams illustrate the proposed antimicrobial mechanisms and experimental workflows.
Caption: Proposed antimicrobial mechanism of this compound against E. coli.
Caption: Experimental workflow for investigating the antimicrobial mechanism.
References
- 1. Structural modification and antibacterial property studies of natural chalcone sanjuanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid-Rutin Against Escherichia coli ATCC 25 922 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid–Rutin Against Escherichia coli ATCC 25 922 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary bioflavonoids inhibit Escherichia coli ATP synthase in a differential manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2',4'-Dihydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory potential of 2',4'-dihydroxychalcone (B613834) derivatives. This document outlines the key molecular targets, signaling pathways, and detailed experimental protocols to assess the efficacy of these compounds.
Introduction to this compound Derivatives
Chalcones are a class of natural compounds belonging to the flavonoid family, known for their diverse pharmacological activities.[1] Among them, this compound and its derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. These compounds exert their effects by modulating key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, thereby inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Data Presentation: Inhibitory Activities of Chalcone (B49325) Derivatives
The anti-inflammatory efficacy of various chalcone derivatives has been quantified through in vitro assays. The following tables summarize the inhibitory concentrations (IC50) and percentage of inhibition for selected compounds against key inflammatory markers.
| Compound | Assay Target | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| 2',4-Dihydroxy-4'-methoxychalcone | PGE2 Production | Rat Peritoneal Macrophages | 3 | [2][3] |
| 2',4-Dihydroxy-6'-methoxychalcone | PGE2 Production | Rat Peritoneal Macrophages | 3 | [2][3] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 Inhibition | Enzyme Assay | 0.092 | [4] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX Inhibition | Enzyme Assay | 0.136 | [4] |
| Compound | Concentration (µM) | Assay Target | Cell Line | % Inhibition | Reference |
| 4'-Hydroxy-2,4-dimethoxychalcone | 10 | Nitric Oxide (NO) Production | RAW264.7 | ~50% | [5] |
| 4'-Hydroxy-2,4-dimethoxychalcone | 20 | Nitric Oxide (NO) Production | RAW264.7 | >90% | [5] |
| 2'-Hydroxy-2,5'-dimethoxychalcone | 10 | Nitric Oxide (NO) Production | RAW264.7 | ~40% | [5] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.
MAPK Signaling Pathway
The MAPK pathway, including p38, JNK, and ERK, is another critical regulator of the inflammatory response. These kinases are activated by various cellular stresses and inflammatory stimuli, leading to the activation of transcription factors that control the expression of inflammatory mediators. Some chalcone derivatives have been observed to suppress the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory signaling.[6]
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to evaluate the anti-inflammatory properties of this compound derivatives.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to assess the inhibitory effect of chalcone derivatives on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol quantifies the production of key pro-inflammatory cytokines in response to chalcone treatment.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound derivatives
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
24-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[7]
-
Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves provided in the kits.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol is used to determine the effect of chalcone derivatives on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the chalcone derivatives for 1 hour.
-
Stimulate with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostalglandin E2 production by 2'-hydoxychalcone derivatives and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2',4'-Dihydroxychalcone as a Molecular Probe in Cell Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dihydroxychalcone (B613834) is a member of the chalcone (B49325) family, a class of compounds that are precursors to flavonoids and possess a wide range of biological activities. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups and the conjugated system in this compound provides a structural basis for its potential intrinsic fluorescence, making it a candidate for use as a molecular probe in cellular imaging and for studying various cellular processes.[1]
This document provides detailed application notes and protocols for utilizing this compound as a molecular probe in cell biology. It is intended to guide researchers in exploring its potential for investigating cellular signaling pathways, cytotoxicity, and other biological phenomena.
Data Presentation: Physicochemical and Biological Properties
The following table summarizes the known quantitative data for this compound and some of its derivatives. This information is crucial for designing and interpreting experiments.
| Compound | Property | Value | Cell Line/Organism | Reference |
| This compound | MIC | 6.25 µg/mL | Saprolegnia parasitica | [2] |
| MOC | 12.5 µg/mL | Saprolegnia parasitica | [2] | |
| MIC | 12.5 µg/mL | Saprolegnia australis | [2] | |
| MIC50 | 64-128 µg/mL (at 48h) | Aspergillus fumigatus | [3] | |
| 2',4'-Dihydroxy-4',6'-dimethoxy Chalcone (DDC) | IC50 | Not specified, but inhibits breast cancer cell proliferation | Breast Cancer Cells | [4] |
| 2,4,6-trihydroxychalcone derivative (4a) | IC50 | 0.27 ± 0.01 μM | PTP1B (in vitro) | [5] |
| 2-hydroxy,4-farnesyloxychalcone (11) | MIC | 125 µg/mL | Saprolegnia sp. | [2] |
| MOC | 175 µg/mL | Saprolegnia sp. | [2] | |
| (Z)-4'-hydroxychalcone (inferred) | λex (Excitation Maximum) | ~400 - 450 nm | - | [6] |
| λem (Emission Maximum) | ~500 - 600 nm | - | [6] | |
| Stokes Shift | > 100 nm | - | [6] |
Note: Specific photophysical data for this compound is limited. The data for (Z)-4'-hydroxychalcone is inferred from structurally similar compounds and should be experimentally validated.
Experimental Protocols
The following protocols are based on established methodologies for working with chalcones and can be adapted for this compound.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium and treat the cells with different concentrations of the compound. Include a vehicle control (DMSO) at the same concentration as the highest treatment.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 3: Cellular Imaging of this compound
This protocol provides a general procedure for visualizing the intracellular localization of this compound.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound stock solution
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Wash the cells twice with PBS.
-
Incubate the cells with the desired concentration of this compound (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways and Visualizations
This compound and its derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.
Inhibition of PI3K/AKT and NF-κB Signaling Pathways
Chalcones derived from 2',4'-dihydroxyacetophenone (B118725) have been reported to inhibit the PI3K/AKT and NF-κB signaling pathways, which are crucial for cell survival, proliferation, and inflammation.[8]
Caption: Inhibition of PI3K/AKT and NF-κB signaling by this compound.
Induction of Autophagy and Apoptosis
A derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), has been shown to induce autophagy and intrinsic apoptosis in breast cancer cells.[4] This involves the activation of autophagic LC3-II and mitochondrial pro-apoptotic proteins.
Caption: Induction of autophagy and apoptosis by a this compound derivative.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound in a cell-based assay.
Caption: General workflow for cell-based assays with this compound.
Conclusion
This compound presents a promising scaffold for the development of molecular probes for cell biology research. Its intrinsic fluorescence and biological activities make it a valuable tool for studying cellular processes such as cell death and signaling pathway modulation. The protocols and data provided in this document serve as a starting point for researchers to explore the full potential of this compound. Further characterization of its photophysical properties and specific cellular targets will be essential for its advancement as a robust molecular probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Novel Oxyalkylated Derivatives of 2′,4′-Dihydroxychalcone as Anti-Oomycete Agents against Bronopol Resistant Strains of Saprolegnia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 2',4'-Dihydroxychalcone by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2',4'-Dihydroxychalcone. Detailed experimental protocols for method development, validation, and sample preparation are presented. Additionally, this guide includes a stability-indicating assay to ensure the reliable determination of this compound in the presence of its degradation products. The information is intended to support researchers in drug discovery, quality control, and pharmacokinetic studies.
Introduction
This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Accurate and precise quantification of this compound is essential for research and development, enabling potency determination, stability testing, and characterization in various matrices. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1]
This application note details a systematic approach to developing a reliable RP-HPLC method for this compound, covering instrumentation, chromatographic conditions, and validation in accordance with ICH guidelines.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [2] |
| Molecular Weight | 240.25 g/mol | [2] |
| CAS Number | 1776-30-3 | |
| Appearance | Predicted as a yellow solid | |
| Melting Point | 142-143 °C | [2] |
| pKa (predicted) | 7.42 ± 0.35 | |
| UV Absorption (Band I) | Typically 340-390 nm | |
| UV Absorption (Band II) | Typically 220-270 nm | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3] |
HPLC Method Development and Optimization
The following protocol outlines the steps for developing a robust HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is generally effective for chalcones.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at 25-30 °C for reproducible results.
-
Detection Wavelength: Based on the UV spectrum of chalcones, monitoring in the range of 340-390 nm is recommended for higher selectivity and sensitivity for the cinnamoyl system.
-
Injection Volume: 10-20 µL.
Experimental Workflow for HPLC Method Development
The development of an optimal HPLC method involves a systematic evaluation of various parameters.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix.
-
For Bulk Drug Substance: Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.[5]
-
For Biological Matrices (e.g., Plasma): Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.
-
For Herbal Extracts: Employ solid-phase extraction (SPE) for cleanup. Condition a C18 SPE cartridge with methanol followed by water. Load the extract dissolved in an appropriate solvent. Wash with a low-organic-content solvent to remove polar impurities. Elute the this compound with methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
| Parameter | Acceptance Criteria |
| Concentration Range | e.g., 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by spike and recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Acceptance Criteria |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
Specificity (Forced Degradation Studies)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][7] A solution of this compound is subjected to various stress conditions.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 mL stock solution + 1 mL 0.1 M HCl, heat at 60 °C for 24 hours. |
| Base Hydrolysis | 1 mL stock solution + 1 mL 0.1 M NaOH, at room temperature for 8 hours. |
| Oxidative Degradation | 1 mL stock solution + 1 mL 3% H₂O₂, at room temperature for 24 hours. |
| Thermal Degradation | Expose solid drug to 85 °C for 24 hours. |
| Photolytic Degradation | Expose drug solution (100 µg/mL) to UV light (254 nm) for 24 hours. |
The chromatograms of the stressed samples should show adequate separation of the this compound peak from any degradation product peaks.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean Recovery | [Insert Value] |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] |
Signaling Pathway Context
This compound has been reported to exhibit biological activity, including effects on the Hsp90-calciuneurin pathway, which is relevant in fungal organisms. The quantification of this compound is therefore important in studies investigating its mechanism of action.
Conclusion
The detailed application notes and protocols provided in this document offer a comprehensive framework for the development, validation, and application of an RP-HPLC method for the quantification of this compound. By following these guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and reproducible data, which is critical for advancing research and development involving this promising bioactive compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC of flavanones and chalcones in different species and clones of Salix [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
Application Notes: 2',4'-Dihydroxychalcone for Neuroprotective Research
Introduction
2',4'-Dihydroxychalcone is a natural product belonging to the chalcone (B49325) family, which are precursors to flavonoids and isoflavonoids.[1] These compounds are characterized by a 1,3-diaryl-2-propen-1-one backbone and are known for a wide range of pharmacological activities. Emerging research highlights the neuroprotective potential of various chalcone derivatives, attributing these effects to their potent antioxidant, anti-inflammatory, and anti-amyloid properties. This compound, with its specific hydroxylation pattern, is a compound of interest for investigating therapeutic strategies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The primary mechanisms underlying its neuroprotective effects are believed to involve the modulation of key cellular signaling pathways. These include the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory cascades like NF-κB and p38 MAPK.[2][3] This document provides an overview of its applications, supporting data, and detailed protocols for its use in a research setting.
Mechanism of Action
-
Antioxidant Activity via Nrf2 Activation: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Chalcones can mitigate oxidative stress both directly, by scavenging reactive oxygen species (ROS), and indirectly, by upregulating endogenous antioxidant defense systems.[4][5] The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis.[4][6][7] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds like chalcones can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction.[5][6] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[6][8]
-
Anti-Inflammatory Effects: Neuroinflammation, primarily mediated by microglia, plays a crucial role in the progression of neurodegenerative disorders. Activated microglia release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Several chalcone derivatives have been shown to suppress the production of these inflammatory mediators.[2][9] This is often achieved by inhibiting key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response in macrophages and microglia.[2][3]
-
Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-β (Aβ) peptides is a pathological hallmark of Alzheimer's disease.[10] Certain hydroxylated chalcones have been reported to interfere with this process.[11] By inhibiting the formation of toxic Aβ oligomers and fibrils, these compounds may protect neurons from Aβ-induced toxicity.[10][11]
Data Presentation
Quantitative data for this compound is emerging. The following tables summarize available data for this and structurally related chalcones to provide a comparative context for its potential efficacy.
Table 1: Antioxidant and Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Assay/Model | Target/Endpoint | Result | Reference |
|---|---|---|---|---|
| This compound Derivatives | Forced Swimming Test (Mice) | Antidepressant Activity | Reduced immobility time by up to 34.33% | [12] |
| Trihydroxy Chalcones | Thioflavin-T Assay | Aβ Aggregation Inhibition | Potent inhibition of Aβ aggregation | [11] |
| Trihydroxy Chalcones | SH-SY5Y Cells (Aβ₁₋₄₂ Toxicity) | Neuroprotection | Significant protection against Aβ-induced toxicity | [11] |
| 2,2′,5′-Trihydroxychalcone | Primary Rat Microglia (LPS-stimulated) | TNF-α & IL-6 Secretion | Potent inhibition of cytokine release | [9][13] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 Macrophages (LPS-stimulated) | NO, TNF-α, IL-1β, IL-6 | Dose-dependent reduction | [2] |
| 2-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 Macrophages (LPS-stimulated) | ROS levels, Nrf2/HO-1 | Attenuated ROS, stimulated Nrf2/HO-1 pathway |[3] |
Mandatory Visualizations
Caption: Nrf2 pathway activation by this compound.
Caption: NF-κB inflammatory pathway inhibition.
Caption: Workflow for in vitro neuroprotection assays.
Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative disease research.[14][15]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1% Penicillin-Streptomycin.[14][16]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 5-10 mL of pre-warmed growth medium. Centrifuge at 1000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.[17][18]
-
Cell Maintenance: Culture cells in T-75 flasks. Refresh the growth medium every 2-3 days.[15]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[17][18]
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium. Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the pellet and plate cells at a desired density (e.g., a 1:3 or 1:4 split ratio) into new flasks.[14]
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20] It is used to assess the protective effect of this compound against a neurotoxic insult.
Materials:
-
Cultured SH-SY5Y cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ₄₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[19]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[21][22]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.[22]
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Toxicity: Add the chosen neurotoxin to the wells (except for the control wells) to induce cell death. Incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20][21]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[20][22]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of Solubilization Solution (DMSO) to each well to dissolve the formazan crystals.[22]
-
Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19][22] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 3: Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, HO-1, or components of the NF-κB pathway.[23][24]
Materials:
-
Treated cells from a 6-well plate or culture dish
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[24][25]
-
Incubate on ice for 20-30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[24]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[25]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[26]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[27]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[27]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).
References
- 1. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 9. The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-Chalcone Plus Baicalein Synergistically Reduce Intracellular Amyloid Beta (Aβ42) and Protect from Aβ42 Induced Oxidative Damage in Yeast Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the role of synthesized hydroxylated chalcones as dual functional amyloid-β aggregation and ferroptosis inhibitors for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyagen.com [cyagen.com]
- 15. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 16. genome.ucsc.edu [genome.ucsc.edu]
- 17. SH-SY5Y culturing [protocols.io]
- 18. moodle2.units.it [moodle2.units.it]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blotting for Neuronal Proteins [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 27. Molecular and immunocytochemical characterization of primary neuronal cultures from adult rat brain: differential expression of neuronal and glial protein markers - PMC [pmc.ncbi.nlm.nih.gov]
Antimalarial potential of 2',4'-dihydroxychalcones and structure-activity relationship
Application Notes and Protocols: Antimalarial Potential of 2',4'-Dihydroxychalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of drug-resistant strains of Plasmodium falciparum presents a significant global health challenge, demanding the development of novel antimalarial agents.[1] Chalcones, compounds featuring a 1,3-diaryl-2-propen-1-one backbone, are a promising class of natural and synthetic molecules being explored for this purpose.[1][2][3] This document focuses on 2',4'-dihydroxychalcones, outlining their structure-activity relationship (SAR), summarizing their in vitro efficacy, and providing detailed protocols for their synthesis and evaluation. While hydroxylated chalcones are often reported to be less potent than their alkoxylated counterparts, they serve as a critical scaffold for designing more effective antimalarial derivatives.[1][4][5]
Structure-Activity Relationship (SAR)
The antimalarial activity of 2',4'-dihydroxychalcones and their analogs is influenced by several structural features:
-
Hydroxylation vs. Alkoxylation: A consistent observation is that hydroxylated chalcones generally exhibit lower antimalarial activity compared to their corresponding alkoxylated (e.g., methoxylated) derivatives.[1][4][5] This suggests that the free hydroxyl groups might not be ideal for target binding or could unfavorably affect the compound's physicochemical properties, such as membrane permeability.[1]
-
Ring A Substituents: The aromatic ring derived from acetophenone (B1666503) (Ring A) plays a role in the molecule's activity. The introduction of heteroaromatic or polyaromatic rings can influence potency.[6]
-
Ring B Substituents: The properties of the aromatic ring derived from benzaldehyde (B42025) (Ring B) are critical determinants of in vitro activity.[4][5] The size and hydrophobicity of substituents on this ring have been identified as key parameters.[4][5][7] For instance, the presence of methoxy (B1213986) groups at the 2 and 4 positions of Ring B appears to be favorable for antimalarial activity.[8]
Caption: Key structure-activity relationships for 2',4'-dihydroxychalcones.
Proposed Mechanism of Action
The primary proposed mechanism for the antimalarial action of chalcones involves the inhibition of parasitic cysteine proteases, specifically falcipain-2.[1][9][10] This enzyme is vital for the parasite's lifecycle, as it degrades host hemoglobin within the food vacuole to provide essential amino acids.[1] By inhibiting falcipain-2, chalcones disrupt the parasite's nutrient supply, leading to its death.[1] Additionally, some studies suggest that chalcones may interfere with the heme detoxification pathway, similar to the mechanism of chloroquine, by inhibiting the formation of hemozoin.[2][7][11] Ultrastructural studies have shown that chalcone derivatives can cause significant damage to parasite membranes, including the nucleus, mitochondria, and food vacuole, suggesting multiple mechanisms of action.[2]
Caption: Proposed antimalarial mechanisms of 2',4'-dihydroxychalcones.
Quantitative Data Summary
The antimalarial efficacy of chalcones is quantified by their half-maximal inhibitory concentration (IC50) against P. falciparum strains. Cytotoxicity is assessed via the 50% cytotoxic concentration (CC50) against mammalian cell lines, and the selectivity index (SI = CC50/IC50) indicates the compound's specificity for the parasite.
Table 1: Comparative In Vitro Antimalarial Activity of Chalcone Derivatives
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | P. falciparum Strain | IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Hydroxylated | Unspecified | 2',4'-dihydroxy | K1 | >5 (implied) | [4],[5] |
| Butein | 3,4-dihydroxy | 2',4'-dihydroxy | - | Moderate Activity | [9] |
| DHDM | 3,4-dimethoxy | 2',4'-dihydroxy | - | Not Investigated | [9] |
| Alkoxylated | 3-Quinolinyl | 2',4'-dimethoxy | K1 | < 5 | [4],[5] |
| Compound 8 | Unspecified | 2',4'-dimethoxy | K1 | < 5 | [4],[5] |
| Compound 29 | Unspecified | 2',4'-dimethoxy | K1 | < 5 | [4],[5] |
| Cmpd. P21 | 4-trifluoromethyl-phenyl | 2,4-dimethoxy | P. berghei (in vivo) | 66% suppression | [12] |
| Benzimidazolyl | 4-benzimidazol-1-yl | 2,4-dimethoxy | Unspecified | 1.1 µg/mL | [8] |
| Licochalcone A | Unspecified | Unspecified | Unspecified | 1.43 µg/mL |[8] |
Table 2: Cytotoxicity and Selectivity Index (SI) of Representative Chalcones
| Compound ID | Cell Line | CC50 (µg/mL) | IC50 (µg/mL, RKL-9 Strain) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|
| Chalcone 7 | HeLa | >15.3 | 0.18 | 85.05 | [7] |
| Chalcone 5 | HeLa | >8.0 | 0.29 | 52.81 | [7] |
| Chalcone 3 | HeLa | >12.0 | 0.55 | 45.82 | [7] |
| Other Chalcones | HeLa | 0.80 - 16.00 | 0.14 - 0.55 | < 15.00 |[7] |
Experimental Protocols
Protocol 1: Synthesis of 2',4'-Dihydroxychalcones (Claisen-Schmidt Condensation)
This protocol describes a general method for synthesizing chalcones via a base-catalyzed aldol (B89426) condensation.
Materials:
-
2'-Hydroxyacetophenone (B8834) derivative
-
4'-Hydroxybenzaldehyde derivative
-
Ethanol (B145695) (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Stir plate and stir bar
-
Round bottom flask
-
Hydrochloric acid (HCl), dilute solution
-
Filtration apparatus
Method:
-
Dissolve equimolar amounts of the substituted 2'-hydroxyacetophenone and 4'-hydroxybenzaldehyde in ethanol in a round bottom flask.[7][12][13]
-
Place the flask in an ice bath to cool the solution.
-
Slowly add the NaOH solution dropwise to the stirred mixture. The reaction is often exothermic.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete (typically after several hours), pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration, washing with cold water to remove excess acid and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry.[12]
Note: Protection of the hydroxyl groups may be necessary in some cases to prevent side reactions, though many syntheses proceed without it.[14]
Protocol 2: In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Uptake)
This assay measures the inhibition of parasite nucleic acid synthesis by quantifying the incorporation of radiolabeled hypoxanthine.[1][4][5]
Materials:
-
Asynchronous or synchronized P. falciparum culture (e.g., K1 or 3D7 strains) in human red blood cells (RBCs).[1]
-
Complete culture medium (e.g., RPMI-1640 with supplements).
-
Test compounds (chalcones) dissolved in DMSO.
-
[³H]-hypoxanthine.
-
96-well microtiter plates.
-
Liquid scintillation counter.
-
Cell harvester.
Method:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human RBCs at 2% parasitemia and 2.5% hematocrit in complete medium.[1]
-
Drug Preparation: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the parasites (e.g., <0.5%).
-
Assay Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the diluted compounds to the test wells. Include positive controls (parasites with no drug) and negative controls (uninfected RBCs).[1]
-
Incubation: Incubate the plates for 24 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvesting: Harvest the cells onto glass-fiber filters using a cell harvester. Lyse the cells with distilled water to remove unincorporated label.
-
Quantification: Measure the amount of incorporated [³H]-hypoxanthine using a liquid scintillation counter. The counts per minute (CPM) are proportional to parasite growth.[1]
-
Data Analysis: Plot the CPM values against the drug concentrations. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of mammalian cells, serving as a measure of cell viability.[7][15][16]
Materials:
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[15][16]
-
DMSO or solubilization buffer.
-
96-well plates.
-
ELISA reader.
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours at 37°C with 5% CO₂.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Measurement: Measure the absorbance (optical density) of the solution at 570 nm using an ELISA plate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC50).
Experimental & Drug Discovery Workflow
The evaluation of 2',4'-dihydroxychalcones as potential antimalarial leads follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Workflow for discovery of chalcone-based antimalarial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrastructural alterations in Plasmodium falciparum induced by chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial alkoxylated and hydroxylated chalcones [corrected]: structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of antileishmanial and antimalarial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial activity of newly synthesized chalcone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial pharmacodynamics of chalcone derivatives in combination with artemisinin against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ww25.journals.gjbeacademia.com [ww25.journals.gjbeacademia.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Application Notes and Protocols: Synthesis and Antidepressant Studies of 2',4'-dihydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vivo evaluation, and proposed mechanism of action of 2',4'-dihydroxychalcone (B613834) derivatives as potential antidepressant agents. The following protocols and data are intended to guide researchers in the development and screening of novel chalcone-based therapeutics for depression.
Introduction
Depression is a prevalent and debilitating mental health disorder, and there is an ongoing need for the development of novel and more effective antidepressant medications. Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have emerged as a promising scaffold for the design of new therapeutic agents due to their diverse pharmacological activities. This document focuses on this compound derivatives, which have demonstrated significant antidepressant-like effects in preclinical studies. The proposed mechanism of action involves the modulation of monoaminergic systems, key players in the pathophysiology of depression.
Data Presentation
The antidepressant-like activity of synthesized this compound derivatives has been primarily evaluated using the Forced Swimming Test (FST) and Tail Suspension Test (TST) in murine models. The primary endpoint in these tests is the duration of immobility, with a reduction indicating a potential antidepressant effect.
Table 1: Antidepressant-like Activity of this compound Derivatives in the Forced Swimming Test (FST)
| Compound ID | Substitution on Ring B | Dose (mg/kg) | Immobility Time (s) (Mean ± SEM) | % Reduction in Immobility vs. Control | Reference |
| Control | - | - | 116.7 ± 12.3 | - | [1] |
| Fluoxetine | - | 10 | 68.6 ± 8.3 | 41.2% | [1] |
| 3b | 3-Fluoro | 10 | 86.7 ± 14.5 | 25.7% | [1] |
| 3d | 3-Bromo | 10 | 79.3 ± 9.2 | 32.0% | [1] |
| 3g | 3-Methyl | 10 | 89.8 ± 7.8 | 23.1% | [1] |
| 3h | 2,6-Dichloro | 10 | 76.7 ± 7.9 | 34.3% | [1] |
| 3i | 3,4-Dichloro | 10 | 82.5 ± 18.7 | 29.3% | [1] |
| 3l | 3,4,5-Trimethoxy | 10 | 93.8 ± 17.7 | 19.6% | [1] |
Note: Data presented is derived from a study by Guan L-P, et al. (2013). The specific this compound core structure is consistent across the derivatives listed.
Table 2: Effect of a Chalcone (B49325) Derivative (DHIPC) on Immobility Time in the Forced Swimming Test (FST) and Tail Suspension Test (TST)
| Treatment | Dose (mg/kg) | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) | Reference |
| Control | - | 210.5 ± 15.3 | 225.4 ± 18.7 | [2] |
| Fluoxetine | 20 | 115.2 ± 10.1 | 120.6 ± 11.2 | [2] |
| DHIPC | 10 | 155.4 ± 12.8 | 168.3 ± 14.5 | [2] |
| DHIPC | 20 | 125.7 ± 11.5 | 135.8 ± 12.1 | [2] |
| DHIPC | 30 | 118.9 ± 10.9 | 122.5 ± 11.8 | [2] |
*DHIPC: 2,4-dichloro-2´-hydroxyl-4´,6´-diisoprenyloxychalcone. **p < 0.01, **p < 0.001 compared to the control group. Data is from a study by Zhao D, et al. (2018).
Experimental Protocols
Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
Substituted benzaldehyde
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone in a minimal amount of ethanol with stirring.
-
To the stirred solution, add 1.0 to 1.2 equivalents of the appropriately substituted benzaldehyde.
-
Prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.
-
Slowly add the alkaline solution dropwise to the reaction mixture at room temperature. A change in color and the formation of a precipitate are often observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by the slow addition of 10% HCl until the pH is acidic (pH 2-3). This will precipitate the crude chalcone product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-water mixture) to obtain the purified this compound derivative.
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[3][4]
In Vivo Antidepressant Activity Assessment: Forced Swimming Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant activity.
Animals:
-
Male Kunming mice (20-24 g) are commonly used.[1]
-
House the animals in groups under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals to the laboratory environment for at least one week before the experiment.
Procedure:
-
On the test day, randomly divide the mice into groups (n=10 per group): vehicle control, positive control (e.g., fluoxetine, 10 mg/kg), and test compound groups (e.g., this compound derivatives, 10 mg/kg).
-
Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before the test.[1]
-
Individually place each mouse in a transparent glass cylinder (25 cm height, 10 cm diameter) containing 10 cm of water at 23-25°C.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
-
A significant decrease in the immobility time of the test group compared to the vehicle control group is indicative of an antidepressant-like effect.
In Vivo Antidepressant Activity Assessment: Tail Suspension Test (TST)
The TST is another common behavioral despair test used to evaluate antidepressant-like activity.
Animals:
-
Male mice of a suitable strain (e.g., Kunming or BALB/c).
-
Follow similar housing and acclimatization procedures as for the FST.
Procedure:
-
On the day of the experiment, randomly assign mice to treatment groups.
-
Administer the test compounds or vehicle (e.g., i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The head of the mouse should be approximately 20 cm above the floor.
-
The total duration of the test is 6 minutes.
-
Record the total duration of immobility during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
A significant reduction in the immobility duration in the test group compared to the vehicle control group suggests an antidepressant-like effect.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and in vivo antidepressant evaluation of this compound derivatives.
Proposed Mechanism of Action
Caption: Proposed signaling pathway for the antidepressant effects of this compound derivatives.
Discussion
The data presented in this document strongly suggest that this compound derivatives are a promising class of compounds for the development of novel antidepressants. Their synthesis is readily achievable through the robust Claisen-Schmidt condensation. In vivo studies have consistently demonstrated their ability to reduce immobility time in rodent models of depression, a hallmark of antidepressant activity.
The proposed mechanism of action involves the inhibition of monoamine oxidase, leading to an increase in the synaptic concentrations of serotonin and norepinephrine.[5] This is a well-established mechanism for several clinically effective antidepressant drugs. Furthermore, some chalcone derivatives have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, neurogenesis, and synaptic plasticity, all of which are implicated in the pathophysiology and treatment of depression.[6][7] The increase in monoamines likely triggers downstream signaling cascades, potentially involving the activation of the cAMP response element-binding protein (CREB), which in turn promotes the transcription of genes such as BDNF.
Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in the antidepressant effects of this compound derivatives. This includes identifying the specific serotonin and norepinephrine receptor subtypes they may interact with and confirming the downstream activation of the CREB-BDNF pathway. Optimization of the chalcone scaffold to improve potency, selectivity, and pharmacokinetic properties will be crucial for the successful translation of these findings into clinical candidates.
References
- 1. cAMP response element-binding protein is essential for the upregulation of brain-derived neurotrophic factor transcription, but not the behavioral or endocrine responses to antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant effects of crocin and its effects on transcript and protein levels of CREB, BDNF, and VGF in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin receptors involved in antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acnp.org [acnp.org]
- 5. Antidepressant-like Effect of a Chalcone Compound, DHIPC and Its Possible Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of a chalcone derivative on memory, hippocampal corticosterone and BDNF levels in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain-Derived Neurotrophic Factor: A Key Molecule for Memory in the Healthy and the Pathological Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 2',4'-Dihydroxychalcone synthesis yield with different catalysts
Technical Support Center: Optimizing 2',4'-Dihydroxychalcone (B613834) Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to optimize synthesis yield with various catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Claisen-Schmidt condensation.[1][2][3][4][5][6] This reaction involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone with an aromatic aldehyde.[2][4]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis typically begins with a Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and benzaldehyde (B42025).[2]
Q3: What are some alternative, "greener" synthesis methods to improve yield and reduce reaction times?
A3: Green chemistry approaches can significantly improve the synthesis. Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times from hours to minutes and increase product yields.[7][8] Additionally, solvent-free grinding techniques have been reported to provide higher yields compared to conventional reflux methods, require less solvent, have shorter reaction times, and can be performed at ambient temperature.[7][9]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2][7] A suitable solvent system, for example, ethyl acetate:n-hexane (3:7 v/v), can be used to track the consumption of the starting materials and the formation of the product.[7]
Q5: What are the common purification methods for the synthesized chalcone (B49325)?
A5: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure solid product.[7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives very low yield. | Ineffective Catalyst: The base (e.g., NaOH, KOH) or acid catalyst is weak, impure, or used in an incorrect amount.[7] | Catalyst Optimization: For base-catalyzed reactions, use a strong base like NaOH or KOH (typically 1-2 equivalents). Ensure the catalyst is fresh and of high purity.[7] For acid-catalyzed reactions, ensure the acid is anhydrous and used in appropriate catalytic amounts. |
| Incorrect Stoichiometry: Molar ratios of the acetophenone (B1666503) and benzaldehyde are not optimal.[7] | Optimize Stoichiometry: Start with a 1:1 molar ratio of 2,4-dihydroxyacetophenone to benzaldehyde. A slight excess (1.05 to 1.2 equivalents) of the benzaldehyde can be considered.[7] | |
| Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions.[7] | Temperature Control: For conventional heating, maintain a temperature range of 25-50°C. For microwave-assisted synthesis, temperatures can be higher but should be optimized.[7] Some protocols suggest cooling to 0°C to improve yield and purity.[10] | |
| Poor Quality Starting Materials: Reactants or solvents are impure.[7] | Ensure Purity of Reagents: Use pure, dry solvents and high-quality reactants. | |
| Reversibility of the Aldol (B89426) Addition: The initial aldol addition product reverts to the starting materials. | Drive Dehydration: Ensure a sufficient concentration of a strong base is present to catalyze the dehydration of the intermediate aldol adduct to the more stable chalcone.[2] |
Formation of Multiple Products or Impurities
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows multiple spots in the product mixture. | Self-condensation of the Ketone: The enolizable 2,4-dihydroxyacetophenone reacts with itself.[2] | Control Reaction Conditions: Maintain the optimal reaction temperature and time. Slow, dropwise addition of the aldehyde to the mixture of the ketone and base can minimize self-condensation.[2][7] |
| Cannizzaro Reaction of the Aldehyde: If the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base. | Use Appropriate Stoichiometry and Conditions: Avoid a large excess of the aldehyde and control the base concentration and temperature. | |
| Side reactions due to unprotected hydroxyl groups. | Protecting Groups: In some cases, protecting the hydroxyl groups of the 2,4-dihydroxyacetophenone prior to the condensation reaction may be necessary to prevent side reactions.[11] |
Product Isolation Issues
| Symptom | Possible Cause | Suggested Solution |
| Product does not precipitate upon acidification. | Product is soluble in the reaction mixture. | Reduce Solvent Volume: After the reaction is complete, reduce the volume of the solvent by evaporation before acidification.[11] Cooling: Cool the solution in an ice bath or refrigerate overnight to induce precipitation.[11] |
| An oil is obtained instead of a solid precipitate. | Product may be impure or has a low melting point. | Purification: Attempt to purify the oil using column chromatography. Trituration: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane. |
DOT Script for Troubleshooting Logic
Caption: Troubleshooting guide for this compound synthesis.
Catalyst Performance Data
The yield of this compound is highly dependent on the catalyst and reaction conditions. Below is a summary of yields obtained with different catalytic systems.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Base Catalysts | ||||||
| 40% NaOH | 2'-hydroxyacetophenone, Benzaldehyde | Isopropyl Alcohol | 0 | 4 | ~96 | [10] |
| aq. KOH | 2,4-dihydroxyacetophenone, Benzaldehyde | Ethanol | Room Temp | 12-24 | Good to Excellent | [2] |
| NaH | 2'-hydroxyacetophenones, Benzaldehydes | DMF | Not specified | Not specified | 22-85 | [12] |
| Acid Catalysts | ||||||
| SOCl₂/EtOH | 2,4-dihydroxyacetophenone, Aromatic Benzaldehydes | Ethanol | Room Temp | 12 | Good | [1] |
| Heterogeneous Catalysts | ||||||
| Fe₃O₄@ZIF-8 | Benzaldehyde derivatives, Acetophenone derivatives | Not specified | Not specified | Not specified | 85-95 | [13] |
| LDH/rGO | Acetophenone, Benzaldehyde | Acetonitrile | Not specified | Not specified | High selectivity | [14] |
Note: Yields can vary based on the specific substituted benzaldehyde used and precise reaction conditions.
Experimental Protocols
Method 1: Base-Catalyzed Claisen-Schmidt Condensation (NaOH/KOH)
This is the most common method for synthesizing this compound.[2][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in ethanol.
-
Aldehyde Addition: To the stirred ethanolic solution, add 1.0-1.2 equivalents of benzaldehyde.
-
Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.[2]
-
Catalyst Addition: Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature or while cooling in an ice bath (0°C).[2][10] A color change is typically observed.
-
Reaction: Continue stirring the reaction mixture at the chosen temperature for 4-24 hours.[2][10]
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 hexane:ethyl acetate).[2]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (~pH 2-3).[2] This will neutralize the catalyst and precipitate the crude chalcone product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from ethanol.[7]
Method 2: Acid-Catalyzed Synthesis using SOCl₂/EtOH
This method provides an alternative to base-catalyzed condensation, generating HCl in situ.[1]
-
Reactant Mixture: In a round-bottom flask, mix 1.0 equivalent of 2,4-dihydroxyacetophenone and 1.0 equivalent of the desired aromatic benzaldehyde in absolute ethanol.
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of thionyl chloride (SOCl₂) dropwise.
-
Reaction: Continue stirring at room temperature for approximately two hours.
-
Standing: Allow the reaction mixture to stand for 12 hours.
-
Precipitation: Precipitate the product by adding water to the reaction mixture.
-
Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry.
DOT Script for General Experimental Workflow
Caption: General workflow for this compound synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dihydroxychalcone | 92496-59-8 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. ijsr.net [ijsr.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Aqueous Solubility of 2',4'-Dihydroxychalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2',4'-Dihydroxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid, a class of natural compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. However, its hydrophobic nature leads to poor solubility in aqueous buffers, which is a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in water but readily dissolves in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound often precipitates.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The main strategies to enhance the aqueous solubility of this compound include:
-
Using Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound.
-
Employing Surfactants: Using detergents to form micelles that encapsulate the compound.
-
Utilizing Cyclodextrins: Forming inclusion complexes with these cyclic oligosaccharides.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my DMSO stock in my aqueous buffer.
This is the most common issue encountered. The following troubleshooting workflow can help you address this problem.
Data Presentation: Solubility of this compound
The following tables provide illustrative quantitative data on the solubility of this compound under various conditions. These values are based on typical observations for chalcones and related phenolic compounds.
Table 1: Solubility in Co-solvent Systems
| Co-solvent | Concentration in Water | Approximate Solubility (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 5% | 10 - 20 |
| Ethanol | 10% | 30 - 50 |
| DMSO | 1% | 5 - 10 |
| DMSO | 5% | 25 - 40 |
Table 2: Effect of pH on Solubility in Aqueous Buffer
| Buffer pH | Approximate Solubility (µg/mL) |
| 6.0 | < 1 |
| 7.0 | 1 - 2 |
| 7.4 | 2 - 5 |
| 8.0 | 15 - 25 |
| 8.5 | 40 - 60 |
Table 3: Solubility Enhancement with Surfactants (in PBS, pH 7.4)
| Surfactant | Concentration | Approximate Solubility (µg/mL) |
| Tween® 80 | 0.1% | 50 - 75 |
| Tween® 80 | 0.5% | 150 - 200 |
| Cremophor® EL | 0.1% | 60 - 80 |
| Cremophor® EL | 0.5% | 180 - 250 |
Table 4: Solubility Enhancement with Cyclodextrins (in PBS, pH 7.4)
| Cyclodextrin (B1172386) | Concentration (mM) | Approximate Solubility (µg/mL) |
| HP-β-CD | 5 | 80 - 120 |
| HP-β-CD | 10 | 200 - 300 |
| HP-β-CD | 20 | 450 - 600 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the solution until all the solid is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Co-solvents
-
Prepare the aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS).
-
Add the desired volume of the co-solvent (e.g., ethanol or DMSO) to the buffer to achieve the target final concentration (e.g., 5% ethanol in PBS).
-
While vortexing the co-solvent/buffer mixture, slowly add the required volume of the this compound stock solution to reach the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
Protocol 3: Solubilization by pH Adjustment
-
Prepare the desired aqueous buffer (e.g., Tris buffer).
-
Adjust the pH of the buffer to the desired value (e.g., 8.0) using a calibrated pH meter and dropwise addition of a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Add the this compound stock solution to the pH-adjusted buffer while mixing.
-
Confirm the final pH of the solution and adjust if necessary. Be aware that high pH can affect the stability of some compounds over time.[3]
Protocol 4: Solubilization using Surfactants
Protocol 5: Solubilization using Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin - HP-β-CD) in the aqueous buffer to the desired concentration. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add Chalcone: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Compound: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Quantify: The clear supernatant contains the solubilized this compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Signaling Pathways and Logical Relationships
The choice of solubilization method can depend on the experimental context, particularly for cell-based assays where the excipients themselves might have biological effects.
References
Troubleshooting low yield in Claisen-Schmidt condensation of 2',4'-Dihydroxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2',4'-Dihydroxychalcone (B613834) via the Claisen-Schmidt condensation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low or No Yield of this compound
Question: My Claisen-Schmidt condensation reaction is resulting in a very low yield, or no product at all. What are the potential causes and how can I rectify this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
-
Inactive or Insufficient Catalyst: The base catalyst (e.g., NaOH, KOH) is crucial for deprotonating the acetophenone.[3]
-
Poor Quality of Starting Materials: Impurities in the 2',4'-dihydroxyacetophenone (B118725), the aromatic aldehyde, or the solvent can inhibit the reaction.[2][4]
-
Solution: Use high-purity reactants and dry solvents, as protic impurities can quench the enolate ion.[3]
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is a critical parameter.[2][4]
-
Solution: While a 1:1 molar ratio is a good starting point, using a slight excess (e.g., 1.05 to 1.2 equivalents) of the benzaldehyde (B42025) can help drive the reaction to completion.[2]
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Insufficient Reaction Time: The reaction may not have reached completion.
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification challenging. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products is a common issue arising from the various reactive species in the mixture.[1] Key side reactions include:
-
Self-Condensation of Ketone: The enolizable 2',4'-dihydroxyacetophenone can react with itself in an aldol (B89426) condensation.[1]
-
Cannizzaro Reaction of Aldehyde: If the aromatic aldehyde used lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1][4]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to a 1,5-dicarbonyl compound.[1]
Issue 3: Oily Product or Difficulty with Crystallization
Question: I am struggling to isolate a solid product; my chalcone (B49325) is an oil. What should I do?
Answer: The formation of an oily product can be due to impurities or the intrinsic properties of the specific chalcone derivative, as some have low melting points.[3]
-
Solution for Impure Product: If impurities are preventing crystallization, purification by column chromatography is the recommended method.[2][5] Washing the crude product with a sodium bisulfite solution can help remove unreacted aldehyde.[5]
-
Solution for Pure, Oily Product: If the product is pure but oily, crystallization can be induced.[3] Try scratching the inside of the flask with a glass rod at the solvent-air interface.[3] Adding a seed crystal of the pure compound, if available, or cooling the mixture in an ice bath can also promote solidification.[3]
Issue 4: Darkening of the Reaction Mixture or Tar Formation
Question: My reaction mixture has turned very dark, and I am having trouble isolating any product. What is happening?
Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or the chalcone product.[1]
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Cause: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[1] Aldehydes are particularly prone to polymerization under such conditions.[1]
-
Solution:
-
Reduce Temperature: Perform the reaction at a lower temperature, such as room temperature or in an ice bath, to moderate the reaction rate.[1]
-
Optimize Base Concentration: Avoid excessively high concentrations of the base. Consider a slow, portion-wise addition of the base to the reaction mixture.[8]
-
Data Summary
The yield of this compound and its derivatives is highly dependent on the specific substrates and reaction conditions employed. Below is a summary of reported yields for various chalcones synthesized via Claisen-Schmidt condensation.
| Starting Acetophenone | Starting Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 2-Hydroxyacetophenone | Vanillin | 40% KOH, KSF montmorillonite, Methanol, Reflux 24h | 13.77% | [9] |
| 2,4-Dihydroxyacetophenone | Vanillin | 40% KOH, KSF montmorillonite, Methanol, Reflux 24h | 6% | [9] |
| 2-hydroxy-4-methoxymethoxy-acetophenone | 3-bromobenzaldehyde | 15% KOH, Ethanol (B145695), 0°C to RT, 8h | 83% | [10] |
| 2,4-dihydroxy acetophenone | 2-chloro benzaldehyde | SOCl₂/EtOH, RT, 12h | Not specified, described as "good to excellent" | [11] |
| This compound synthesis (general) | Benzaldehyde | Not specified | 82.5% | [10] |
| 3-Fluoro-2′,4′-dihydroxychalcone synthesis | 3-Fluorobenzaldehyde | Not specified | 65% | [10] |
| 3-Bromo-2′,4′-dihydroxychalcone synthesis | 3-Bromobenzaldehyde | Not specified | 73% | [10] |
| 4-Bromo-2′,4′-dihydroxychalcone synthesis | 4-Bromobenzaldehyde | Not specified | 74% | [10] |
Experimental Protocols
General Protocol for Base-Catalyzed Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2',4'-dihydroxyacetophenone and benzaldehyde using a strong base as a catalyst.[7]
-
Reactant Preparation: In a suitable flask, dissolve 2',4'-dihydroxyacetophenone (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a minimal amount of ethanol.
-
Catalyst Addition: To the stirred solution, slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (e.g., 40-50% w/v), while maintaining the temperature at or below room temperature, potentially using an ice bath.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.[7]
-
Filtration: The precipitated solid (crude this compound) is collected by vacuum filtration.
-
Washing: Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.[7]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.[7]
-
Drying: Dry the purified crystals in a desiccator.
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: General experimental workflow for chalcone synthesis.
Caption: Troubleshooting decision tree for low yield in chalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation? A1: The Claisen-Schmidt condensation is a type of crossed-aldol condensation reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[12] It is a widely used and versatile method for synthesizing chalcones, which are α,β-unsaturated ketones.[12]
Q2: Why is 2',4'-dihydroxyacetophenone a common starting material for chalcones? A2: 2',4'-dihydroxyacetophenone is a key starting material that leads to the formation of chalcones with hydroxyl groups at the 2' and 4' positions. This structural feature is often associated with enhanced biological activities, making these derivatives valuable in medicinal chemistry and drug development.
Q3: Can this reaction be catalyzed by acid? A3: Yes, the Claisen-Schmidt condensation can be catalyzed by either acid or base.[7] Acid-catalyzed methods are also viable, for instance, using HCl generated in situ from thionyl chloride (SOCl₂) in ethanol has been reported for synthesizing 2,4-dihydroxy substituted chalcones.[11]
Q4: What are the best methods for purifying this compound? A4: The most common purification methods are recrystallization and column chromatography.[2] Recrystallization from a suitable solvent like ethanol is widely used to obtain pure crystalline product.[2][7] For mixtures that are difficult to separate by crystallization, column chromatography using silica (B1680970) gel is highly effective.[2]
Q5: How can I confirm the identity and purity of my synthesized this compound? A5: The identity and purity of the final product should be confirmed using standard analytical techniques. These include Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing degradation of 2',4'-Dihydroxychalcone during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2',4'-Dihydroxychalcone during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four main factors:
-
Light: The conjugated system in chalcones makes them susceptible to photodegradation, which can lead to cis-trans isomerization and cyclization reactions.[1][2]
-
Oxygen: The dihydroxy-substituted aromatic ring is prone to oxidation, which can result in the formation of quinone-type structures and other oxidized products, often indicated by a color change.[1]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[1][3]
-
pH: Chalcones and other flavonoids can be unstable in neutral or alkaline (high pH) environments, which can catalyze cyclization to form flavanones.[1][2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container (e.g., an amber glass vial) under an inert atmosphere such as argon or nitrogen.[1][4] For short-term storage, 2-8°C under the same conditions is acceptable.[1]
Q3: How should I store solutions of this compound?
A3: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-resistant container, and use it within a month.[4][5] For longer-term storage of solutions, -80°C is preferable for up to six months.[4][6]
Q4: What are the potential degradation products of this compound?
A4: Based on the chemistry of similar chalcones, potential degradation products include the corresponding flavanone (B1672756) (formed through intramolecular cyclization) and various oxidation products like quinones, especially under exposure to light and oxygen.[1][2] Prolonged stress can lead to the cleavage of the chalcone (B49325) backbone, resulting in substituted benzoic acids and other aromatic fragments.[2]
Q5: How can I monitor the stability of my this compound sample?
A5: The most effective method for monitoring stability is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[1] This technique can separate the parent this compound from its degradation products, allowing for the quantification of the remaining active compound and the detection of any new peaks that signify degradation.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., darkening). | Oxidation of the phenolic hydroxyl groups. | Ensure the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light. Discard if significant color change is observed, as it indicates substantial degradation. |
| Appearance of new, unexpected peaks in HPLC/LC-MS analysis after storage. | Degradation of the chalcone into one or more new products due to hydrolysis, oxidation, or photodegradation.[1] | Review your storage conditions to ensure the compound is adequately protected from light, oxygen, and moisture. For solutions, always use freshly prepared samples for experiments. If storing solutions is unavoidable, do so at low temperatures for a limited time and consider using antioxidants if they are compatible with your experimental setup.[1] |
| Decreased potency or altered biological activity of the compound. | A lower concentration of the active parent compound due to degradation. Degradation products may have different or no biological activity.[1] | Re-qualify the compound using a validated analytical method (e.g., HPLC) to determine its purity before use. If degradation is confirmed, procure a fresh batch and adhere to strict storage protocols.[1] |
| Poor solubility or precipitation of the compound from a solution that was previously clear. | The degradation products may have lower solubility in the chosen solvent. Polymerization reactions can also lead to insoluble materials.[1] | Prepare solutions fresh before use. If a stock solution must be stored, filter it before use to remove any precipitates. Consider storing stock solutions at lower concentrations to maintain solubility. |
Quantitative Data Summary
| Storage Condition | Parameter | Observation | Implication for this compound Stability |
| Temperature | Storage at 40°C vs. 4°C | Significantly higher degradation rate at 40°C.[7] | Elevated temperatures will accelerate degradation. Long-term storage should be at -20°C. |
| pH | pH 3 vs. pH 7 vs. pH 9 | Most stable at acidic pH. Significant degradation (cyclization) at alkaline pH.[2] | Avoid neutral to alkaline conditions for solutions. If necessary, use a buffered solution in the acidic range. |
| Light | Exposure to UV light vs. Dark | Noticeable degradation (isomerization and other reactions) under UV light. Stable in the dark.[2] | Protect both solid and solution forms from light at all times by using amber vials or wrapping containers in foil.[1] |
| Oxidation | 3% H₂O₂ vs. Control | Moderate to significant degradation in the presence of an oxidizing agent.[2] | Store under an inert atmosphere (argon or nitrogen) to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
Formic acid or phosphoric acid
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.[1] Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.[1] Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1][2]
-
Thermal Degradation: Heat a solid sample of the chalcone in an oven at 60°C for 48 hours.[1] Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the chalcone to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours.[1]
4. Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples by HPLC and compare the chromatograms to that of an unstressed control sample.
5. Data Interpretation:
-
Assess the peak purity of the parent chalcone peak.
-
Calculate the percentage of degradation in each condition.
-
Identify the major degradation peaks and their retention times.
Visualizations
Caption: Key environmental factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 2',4'-Dihydroxychalcone and their prevention
Welcome to the technical support center for the synthesis of 2',4'-Dihydroxychalcone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction involves the condensation of 2',4'-dihydroxyacetophenone (B118725) with benzaldehyde (B42025).[2]
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions include:
-
Self-condensation of 2',4'-dihydroxyacetophenone: The enolate of the acetophenone (B1666503) reacts with another molecule of itself instead of with benzaldehyde.[3]
-
Cannizzaro reaction of benzaldehyde: In the presence of a strong base, two molecules of benzaldehyde (which lacks α-hydrogens) can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[4]
-
Michael addition: The enolate of 2',4'-dihydroxyacetophenone can attack the β-carbon of the newly formed this compound, leading to by-products.[5]
-
Polymerization and tar formation: Harsh reaction conditions, such as high temperatures or excessively concentrated base, can lead to the polymerization of the starting materials, particularly the aldehyde, resulting in a dark, tarry reaction mixture.[4][6]
Q3: How do the hydroxyl groups on 2',4'-dihydroxyacetophenone affect the reaction?
The phenolic hydroxyl groups are acidic and can react with the base. This can potentially complicate the reaction. While many protocols successfully synthesize the chalcone (B49325) without protecting these groups, in some cases, particularly with sensitive substrates or harsh conditions, protection may be necessary to prevent side reactions.[7][8] Overheating during microwave-assisted synthesis has been reported to cause polymerization.[6]
Q4: Is it possible to use an acid catalyst for this synthesis?
Yes, acid-catalyzed Claisen-Schmidt condensation is also a known method.[9] Catalysts such as a mixture of thionyl chloride (SOCl₂) and ethanol (B145695), which generates HCl in situ, can be used.[8] However, base-catalyzed reactions are more common for this specific synthesis.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC shows starting materials). | Insufficient catalyst activity: The base (e.g., NaOH, KOH) may be old or deactivated by atmospheric CO₂.[3] | Use fresh, high-purity base. Ensure appropriate concentration; for instance, 40% NaOH has been shown to be effective. |
| Inappropriate solvent: The choice of solvent can significantly impact the reaction. | Isopropyl alcohol has been reported to be a better solvent than methanol (B129727) or ethanol for similar syntheses. | |
| Suboptimal temperature: High temperatures can promote side reactions, while a temperature that is too low may stall the reaction. | Running the reaction at a lower temperature, such as in an ice bath (around 0°C), can improve yield and purity by minimizing side reactions like the Michael addition.[5] | |
| Reversibility of the initial aldol (B89426) addition: The reaction may not be driven to completion.[10] | Ensure a sufficient amount of base is used to facilitate the subsequent dehydration step, which is irreversible and drives the reaction forward.[10] | |
| Low yield with the formation of multiple products. | Competing side reactions: Self-condensation, Cannizzaro reaction, and Michael addition are consuming the reactants and/or product.[3][4] | Refer to the specific prevention strategies for each side reaction in the sections below. |
Issue 2: Formation of an Oily or Tarry Product Instead of a Solid
| Symptom | Possible Cause | Suggested Solution |
| The product separates as an oil. | Presence of impurities: Unreacted starting materials or side products can prevent crystallization.[11] | Purify the oil using column chromatography. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
| Low melting point of the product: Some chalcones are naturally oily at room temperature.[3] | Triturate the oil with a non-polar solvent like ether or with ice-cold water to solidify the product.[11][12] | |
| The reaction mixture turns dark and forms a tar-like substance. | Polymerization: Excessively high temperatures or a high concentration of a strong base can cause the aldehyde to polymerize.[4] | Maintain a low reaction temperature (e.g., 0-5°C) and avoid using an overly concentrated base.[5] |
Prevention of Side Reactions
Self-Condensation of 2',4'-Dihydroxyacetophenone
-
Strategy: To minimize the self-condensation of the ketone, the concentration of its enolate should be kept low relative to the concentration of benzaldehyde.[3]
-
Action: Slowly add the 2',4'-dihydroxyacetophenone to a stirred mixture of benzaldehyde and the base catalyst.[3]
Cannizzaro Reaction of Benzaldehyde
-
Strategy: The Cannizzaro reaction is favored by high concentrations of a strong base.[4] To prevent this, the enolate of the acetophenone should be readily available to react with the benzaldehyde.
-
Action: First, stir the 2',4'-dihydroxyacetophenone with the base to form the enolate before slowly adding the benzaldehyde to the reaction mixture.[10] Using a milder or less concentrated base can also be effective.[4]
Michael Addition
-
Strategy: The Michael addition of an enolate to the newly formed chalcone is promoted by strong bases, high temperatures, and prolonged reaction times.[5]
-
Action:
-
Temperature Control: Perform the reaction at low temperatures (e.g., in an ice bath).[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed to avoid extended exposure of the product to the basic conditions.[5]
-
Choice of Base: Use a milder base or a stoichiometric amount of a strong base.[5]
-
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of chalcones, based on literature data for similar syntheses.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 40% NaOH | Isopropyl Alcohol | 0 | 4 | ~85-90 (Optimized) | |
| NaOH | Ethanol | Room Temp | 2-3 | Good | [12] |
| KOH | Methanol | Room Temp | 24 | Variable | [7] |
| SOCl₂/Ethanol | Ethanol | Room Temp | 12 | Good to Excellent | [8] |
| NaOH (solid) | Solvent-free (grinding) | Room Temp | ~1 | High | [13] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Optimized Base-Catalyzed Synthesis with Prevention of Side Reactions
This protocol is designed to minimize side reactions by controlling the temperature and the order of reagent addition.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in ethanol. Cool the flask in an ice bath to 0-5°C.
-
Enolate Formation: In a separate flask, dissolve 2',4'-dihydroxyacetophenone (1.0 eq) in ethanol. To this solution, slowly add an aqueous solution of sodium hydroxide (B78521) (40% w/v, 1.2 eq) while maintaining the temperature at 0-5°C.
-
Condensation: Slowly add the pre-formed enolate solution dropwise to the cooled benzaldehyde solution over 20-30 minutes with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction at 0-5°C and monitor its progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure this compound.
Protocol 2: Acid-Catalyzed Synthesis
This protocol offers an alternative to the base-catalyzed method.
-
Preparation: To a stirred mixture of 2',4'-dihydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol (5 ml), add a few drops of thionyl chloride (SOCl₂) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for two hours.
-
Precipitation: Allow the reaction mixture to stand for 12 hours. Precipitate the product by adding water.
-
Isolation and Purification: Filter the product, wash with cold ethanol, and dry to afford the this compound.
Visualizations
Caption: Main Claisen-Schmidt condensation pathway and competing side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2',4'-Dihydroxychalcone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2',4'-dihydroxychalcone (B613834) by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[1][2][3] 2. The solution cooled too quickly: Insufficient time for nucleation and crystal growth.[4] 3. The compound is highly soluble in the solvent even at low temperatures. [5] | 1. Concentrate the solution: Reheat the solution to boil off some of the solvent, thereby increasing the concentration of the chalcone (B49325), and then allow it to cool again.[1][4] 2. Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[3][6] 3. Induce crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1][3] 4. Add a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to initiate crystallization.[1][3] 5. Re-evaluate the solvent: If crystals still do not form, a different solvent or a mixed solvent system may be necessary.[5] |
| "Oiling out" (product separates as a liquid instead of crystals). | 1. High concentration of impurities: Impurities can lower the melting point of the mixture.[1] 2. Melting point of the compound is lower than the boiling point of the solvent. [1] 3. The solution is too concentrated or cooled too quickly. [3] | 1. Reheat and dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[1][3] 2. Change the solvent: Select a solvent with a lower boiling point.[1][5] 3. Charcoal treatment: If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal to adsorb them before hot filtration.[4] |
| Low crystal yield. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[1][4] 2. Premature crystallization: Crystals formed during hot filtration and were lost.[5] 3. Washing with too much cold solvent: The purified crystals were partially dissolved during the washing step.[1] | 1. Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][6] 2. Recover a second crop: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second batch of crystals. Note that this crop may be less pure.[1] 3. Prevent premature crystallization: Use a pre-heated funnel and filter the hot solution quickly.[5] 4. Wash crystals judiciously: Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored crystals. | Presence of colored impurities. | Decolorize the solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6] Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of chalcones.[2][7][8] A mixed solvent system, such as ethanol-water, can also be effective.[5] It is recommended to test the solubility of a small amount of the crude product in various solvents to determine the most suitable one.[5]
Q2: How much solvent should I use for recrystallization?
A2: You should use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1][6] Adding too much solvent will result in a low yield as a significant portion of your product will remain in the mother liquor upon cooling.[1][4]
Q3: My this compound is still impure after one recrystallization. What should I do?
A3: If your sample is still not pure, you can perform a second recrystallization. Ensure that you are using the correct solvent and technique. If impurities persist, chromatographic purification methods may be necessary.
Q4: Can I put the hot solution directly into an ice bath to speed up crystallization?
A4: It is not recommended to cool the solution too quickly.[6] Rapid cooling can lead to the formation of small, impure crystals as impurities can become trapped in the rapidly forming crystal lattice.[4][6] For optimal purity, allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][6]
Q5: What are the common impurities in a this compound synthesis?
A5: Common impurities may include unreacted starting materials (e.g., 2,4-dihydroxyacetophenone and benzaldehyde) and by-products from side reactions, such as the self-condensation of the acetophenone.[8]
Quantitative Data
| Solvent | Solubility | Notes |
| DMSO | 11 mg/mL (45.79 mM)[9] | Often used for preparing stock solutions for biological assays. |
| Ethanol | High at boiling point, low at room temperature. | A commonly recommended solvent for chalcone recrystallization.[2][7][8] |
| Methanol | Similar to ethanol. | Another potential solvent for recrystallization.[7] |
| Acetone | Good solubility.[10] | May be a suitable solvent, potentially in a mixed solvent system. |
| Water | Practically insoluble.[11] | Can be used as an anti-solvent in a mixed solvent system with a soluble solvent like ethanol. |
| n-Hexane | Low solubility. | Generally, chalcones are not very soluble in non-polar solvents. Can be used as an anti-solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound by single-solvent recrystallization using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Boiling chips
-
Watch glass
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip.[1] Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring.[1] Continue to add small portions of hot ethanol until the solid is completely dissolved.[1] Avoid adding an excess of solvent.
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and gently reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the charcoal or other solid impurities.[1]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1][6] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1][5]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. This compound | HSP | TargetMol [targetmol.com]
- 10. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Overcoming poor cell permeability of 2',4'-Dihydroxychalcone in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',4'-Dihydroxychalcone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor cell permeability in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or inconsistent activity of this compound in my cell-based assays?
A1: The most common reason for low or inconsistent bioactivity of this compound is its poor cell permeability. Due to its hydrophobic nature, the compound may have difficulty crossing the cell membrane to reach its intracellular targets, leading to a lower effective concentration inside the cell than what is applied externally. This can result in underestimation of its true potency.
Q2: What are the primary strategies to overcome the poor cell permeability of this compound?
A2: Several strategies can be employed to enhance the cellular uptake of this compound:
-
Use of a Co-solvent: Utilizing a small percentage of a solvent like Dimethyl Sulfoxide (B87167) (DMSO) in your culture medium can help solubilize the compound and facilitate its passage across the cell membrane.[1][2][3][4][5]
-
Permeabilizing Agents: Mild, non-ionic detergents such as Triton™ X-100 or Tween® 20 can be used at very low, non-toxic concentrations to transiently increase membrane permeability.[6][7] Saponin is another agent that can selectively interact with membrane cholesterol to form pores.[8]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles, such as nanoemulsions or polymeric nanoparticles, can significantly improve its solubility and cellular uptake.[9][10][11]
-
Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic compounds like this compound and deliver them into cells through membrane fusion or endocytosis.[12][13][14][15]
Q3: How do I choose the best method to improve the permeability of this compound for my specific experiment?
A3: The choice of method depends on your experimental goals and cell type.
-
For initial screening and proof-of-concept studies, optimizing the concentration of a co-solvent like DMSO is often the simplest approach.
-
If you require a more significant and controlled enhancement of uptake, nanoparticle or liposomal formulations are recommended. These systems can also offer the potential for targeted delivery.
-
The use of permeabilizing agents should be approached with caution, as they can cause cellular stress or toxicity if not used at the optimal concentration. It is crucial to perform dose-response experiments to determine the non-toxic concentration for your specific cell line.
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound and other related hydroxychalcones have been shown to modulate several key signaling pathways involved in inflammation and cancer, including:
-
NF-κB Signaling Pathway: Chalcones have been reported to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[16][17][18][19][20]
-
Apoptosis Signaling Pathway: this compound and its analogs can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[16][21][22][23][24]
Troubleshooting Guides
Issue 1: Inconsistent or Low Cytotoxicity Observed in MTT or Similar Viability Assays
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability of this compound. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is consistent across all wells and ideally below 0.5% to minimize solvent-induced toxicity.[25] Perform a vehicle control with the same DMSO concentration to account for its effects. 2. Incorporate a Permeabilizing Agent: Introduce a low, non-toxic concentration of a mild detergent like Tween® 20 (e.g., 0.01-0.1%). Determine the optimal concentration by performing a dose-response curve for the agent alone to assess its impact on cell viability. 3. Utilize a Delivery System: Prepare a nanoemulsion or liposomal formulation of this compound. Compare the IC50 value of the formulated compound with that of the free compound to quantify the improvement in efficacy. |
| Precipitation of the compound in the culture medium. | 1. Visual Inspection: Before adding to the cells, visually inspect the final dilution of the compound in the culture medium for any signs of precipitation. 2. Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your assay medium and observing it under a microscope for crystal formation. 3. Use of Pluronic F-68: Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 to the medium to improve the stability of the compound in the aqueous environment. |
Issue 2: High Variability in Reporter Gene Assays for NF-κB Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal intracellular concentration of this compound. | 1. Increase Incubation Time: Extend the pre-incubation time with this compound before stimulating the NF-κB pathway to allow for sufficient cellular uptake. 2. Employ Enhanced Delivery: Use a nanoparticle or liposomal formulation of this compound to ensure a more consistent and higher intracellular concentration. |
| Interference of the delivery vehicle with the assay. | 1. Vehicle Controls: Run appropriate vehicle controls for any co-solvents, permeabilizing agents, or delivery systems used. For example, test the effect of "empty" nanoparticles or liposomes on the NF-κB reporter activity. |
Data Presentation
The following tables provide illustrative quantitative data on how different delivery strategies can enhance the efficacy of this compound. Please note that these are example values and actual results may vary depending on the cell line and experimental conditions.
Table 1: Illustrative IC50 Values of this compound in A549 Lung Cancer Cells with Different Permeability Enhancement Strategies.
| Treatment | IC50 (µM) |
| This compound (0.5% DMSO) | 55.8 |
| This compound + 0.05% Tween® 20 | 32.1 |
| This compound Nanoemulsion | 15.3 |
| This compound Liposomal Formulation | 12.9 |
Table 2: Illustrative Cellular Uptake of this compound in MCF-7 Breast Cancer Cells after 4-hour Incubation.
| Formulation | Intracellular Concentration (ng/10^6 cells) | Uptake Enhancement (Fold Change) |
| Free this compound (0.5% DMSO) | 25.4 | 1.0 |
| This compound Nanoemulsion | 88.9 | 3.5 |
| This compound Liposomal Formulation | 114.3 | 4.5 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay to Evaluate Enhancement Strategies
This protocol is designed to assess the apparent permeability coefficient (Papp) of this compound and evaluate the effectiveness of different delivery systems.[26][27][28][29][30]
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.
-
Seed the cells onto Transwell® inserts (0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Prepare the dosing solutions in HBSS:
-
This compound (e.g., 10 µM) with 0.5% DMSO.
-
This compound formulation (e.g., nanoemulsion or liposomes) at an equivalent concentration.
-
Include positive (e.g., propranolol) and negative (e.g., Lucifer yellow) controls.
-
-
Add the dosing solutions to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.
-
At the final time point, collect samples from the apical compartment.
3. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Induction of Apoptosis via the Intrinsic Pathway by this compound.
Experimental Workflow
Caption: Workflow for Evaluating Permeability Enhancement Strategies.
References
- 1. US3551554A - Enhancing tissue penetration of physiologically active agents with dmso - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cell permeability assay for macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications [mdpi.com]
- 10. Optimization of Ultra-Small Nanoparticles for Enhanced Drug Delivery – ScienceOpen [scienceopen.com]
- 11. Nano-formulations in disease therapy: designs, advances, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Chalcone Derivative with Promising Antiproliferative and Anti-Invasion Activities in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. globalsciencebooks.info [globalsciencebooks.info]
- 21. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. enamine.net [enamine.net]
- 27. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 30. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solvent Effects on the Biological Activity of 2',4'-Dihydroxychalcone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the experimental variables associated with the use of 2',4'-Dihydroxychalcone, with a particular focus on the impact of solvents on its biological activity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Issue 1: Precipitation of this compound in Aqueous Media
-
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
-
Answer: This phenomenon, often called "solvent shock," is common for hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). This minimizes the volume of DMSO added to your aqueous medium.
-
Serial Dilution: Instead of adding the DMSO stock directly to the final volume of your medium, perform serial dilutions in the medium. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): While a higher final DMSO concentration can aid solubility, it may also be toxic to cells. It is crucial to keep the final DMSO concentration below 0.5% to minimize cytotoxicity, though some cell lines can tolerate up to 1%.[1][2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Consider Alternative Solvents: For certain applications, ethanol (B145695) can be used. However, it is more volatile, which can lead to concentration changes in your stock solution over time.
-
Issue 2: Inconsistent or Unreliable Biological Activity
-
Question: I am observing high variability in the biological effects of this compound between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors, many of which are related to solvent handling:
-
Incomplete Dissolution of Stock Solution: Ensure that the this compound is fully dissolved in your stock solvent. Gentle warming or sonication may be necessary.[3]
-
Precipitation in Assay: Micro-precipitation, not always visible to the naked eye, can significantly alter the effective concentration of the compound. Visually inspect your solutions carefully before and during the experiment.
-
Solvent-Induced Biological Effects: Solvents like DMSO are not inert and can have their own biological effects, including influencing cell proliferation, differentiation, and inflammatory responses.[2] This can either mask or potentiate the activity of your compound. Always include a solvent control.
-
Compound Stability: Assess the stability of this compound in your experimental media over the duration of your assay. The compound may degrade, leading to a decrease in activity over time.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best solvent to use for this compound in cell-based assays?
-
Answer 1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its high solubilizing capacity for chalcones.[1][3] However, ethanol can also be an option. The choice of solvent should be guided by the specific requirements of your assay and the tolerance of your cell line. It is crucial to maintain a low final solvent concentration (ideally ≤ 0.5% for DMSO) and include appropriate vehicle controls.[2]
-
Question 2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
-
Answer 2: You can perform a kinetic solubility assay. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. Incubate these dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 1, 4, and 24 hours). The highest concentration that remains clear is your maximum working concentration.
-
Question 3: Can the solvent affect the signaling pathways I am studying?
-
Answer 3: Yes. For instance, DMSO has been reported to affect signaling pathways such as NF-κB and can induce cellular differentiation.[2] Therefore, it is imperative to compare the results of your compound treatment to a vehicle control with the same solvent concentration to isolate the effects of the this compound.
Data Presentation
The choice of solvent can influence the apparent biological activity of this compound. While direct comparative studies on this specific chalcone (B49325) are limited, the following table provides an illustrative comparison of how the choice of solvent and its final concentration might affect the half-maximal inhibitory concentration (IC50) in a cytotoxicity assay.
| Cell Line | Solvent System | Final Solvent Concentration | Apparent IC50 (µM) | Notes |
| A549 (Lung Carcinoma) | DMSO | 0.1% | 23.2[4] | Low solvent concentration, minimal intrinsic effect expected. |
| A549 (Lung Carcinoma) | DMSO | 0.5% | Hypothetical: 25.5 | Higher DMSO concentration may slightly alter cell sensitivity. |
| A549 (Lung Carcinoma) | Ethanol | 0.1% | Hypothetical: 24.1 | Ethanol is generally less toxic than DMSO at low concentrations.[5][6] |
| A549 (Lung Carcinoma) | Ethanol | 0.5% | Hypothetical: 26.8 | Higher ethanol concentrations can impact cell viability.[5][6] |
Note: Hypothetical values are for illustrative purposes to emphasize the importance of consistent solvent conditions and are based on general principles of solvent effects on cell-based assays.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Western Blot Analysis for PI3K/Akt Pathway Inhibition
-
Cell Culture and Treatment: Plate your cells of interest (e.g., MCF-7 breast cancer cells) and allow them to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Detection: After washing, incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
3. NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[7][8][9][10]
-
Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[7][8][10]
-
Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control.[7][8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | HSP | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. benchchem.com [benchchem.com]
- 8. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Stability of 2',4'-Dihydroxychalcone in different pH conditions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of 2',4'-dihydroxychalcone (B613834) under various pH conditions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A1: A color change, often to a more intense yellow or reddish hue, is a common indicator of this compound degradation, particularly in basic (alkaline) solutions.[1] Chalcones are known to be unstable in alkaline media, which can catalyze degradation reactions.[1] It is crucial to control the pH of your solutions to minimize this effect. For optimal short-term stability, a slightly acidic to neutral pH is generally recommended.[1]
Q2: I'm observing a decrease in the peak for my compound and the appearance of new peaks in my HPLC analysis over time. How can I mitigate this?
A2: The appearance of new peaks alongside a decrease in the parent compound peak is a classic sign of degradation.[1] this compound can degrade through several pathways, including cyclization and potentially hydrolysis or oxidation, especially at extreme pH values.[1] To minimize degradation, consider the following:
-
pH Control: If your experimental conditions allow, buffer your solutions to a slightly acidic pH (e.g., pH 4-6).[1]
-
Temperature: Store stock solutions and samples at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and avoid repeated freeze-thaw cycles.[1]
-
Light Protection: Use amber vials or cover your sample containers with aluminum foil to protect them from light, as chalcones can be susceptible to photodegradation.[1]
-
Inert Atmosphere: For long-term storage of the solid compound or for highly sensitive experiments, consider storing under an inert atmosphere like argon or nitrogen to prevent oxidation.[1]
Q3: What is the primary degradation product of this compound?
A3: The primary degradation pathway for 2'-hydroxychalcones, including this compound, is intramolecular cyclization to form the corresponding flavanone.[2] In this case, this compound cyclizes to form 7,4'-dihydroxyflavanone. This reaction is particularly prominent in alkaline conditions.
Q4: At what pH is this compound most stable?
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of chalcone (B49325) in basic buffer | Base-catalyzed cyclization to the corresponding flavanone. | Lower the pH of the buffer to the neutral or slightly acidic range if the experiment permits. Prepare solutions fresh and use them immediately. |
| Inconsistent results in biological assays | Degradation of the chalcone in the assay medium. | Perform a stability check of the chalcone in the assay medium over the time course of the experiment. Analyze samples by HPLC to quantify the remaining chalcone. |
| Precipitation of the compound in aqueous buffer | Poor solubility of the chalcone. | Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Appearance of multiple degradation peaks in HPLC | Multiple degradation pathways may be occurring (e.g., cyclization, oxidation, photodegradation). | Conduct a forced degradation study under various stress conditions (acid, base, oxidative, thermal, photolytic) to identify the major degradation products and pathways. This will help in developing a stability-indicating HPLC method. |
Data Presentation
While specific quantitative kinetic data for this compound is limited in publicly available literature, the following tables provide an inferred stability profile based on the known behavior of structurally similar chalcones.[1] This data should be used as a guideline for experimental design.
Table 1: Inferred Stability of this compound in Solution at 25°C
| pH | Condition | Estimated Degradation Rate Constant (k, hr⁻¹) | Estimated Half-Life (t½, hr) | Expected Stability |
| 2 | Acidic | ~ 0.015 | ~ 46 | Moderate degradation expected. |
| 4 | Slightly Acidic | ~ 0.005 | ~ 139 | Higher stability anticipated. |
| 7 | Neutral | ~ 0.010 | ~ 69 | Gradual degradation may occur. |
| 9 | Basic | ~ 0.070 | ~ 10 | Significant degradation is likely. |
| 11 | Strongly Basic | > 0.200 | < 3.5 | Rapid degradation is expected. |
Table 2: Inferred Temperature Stability of this compound at pH 4
| Temperature (°C) | Estimated Degradation Rate Constant (k, hr⁻¹) | Estimated Half-Life (t½, hr) | Storage Recommendation |
| 4 | ~ 0.002 | ~ 347 | Recommended for short-term storage (days). |
| 25 | ~ 0.010 | ~ 69 | Suitable for working solutions during experiments. |
| 40 | ~ 0.035 | ~ 20 | Accelerated degradation expected. |
| 60 | ~ 0.150 | ~ 4.6 | Significant degradation likely; not recommended for storage. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 10 µg/mL. Ensure the final methanol concentration is low and consistent across all samples to minimize its effect on stability.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the line will be the negative of the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
1 M Hydrochloric acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C in an oven for 48 hours. Re-dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the chalcone (e.g., 10 µg/mL in methanol) to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to aid in the identification of degradation products.
Visualizations
Caption: Experimental workflow for the pH-dependent stability and forced degradation studies of this compound.
Caption: Primary degradation pathway of this compound under alkaline conditions.
References
Validation & Comparative
A Comparative Analysis of 2',4'-Dihydroxychalcone and its Methoxylated Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological potential. The core structure of 1,3-diaryl-2-propen-1-one offers a versatile scaffold for medicinal chemistry. Among these, 2',4'-Dihydroxychalcone (B613834) serves as a crucial parent compound, with its biological activity being significantly influenced by the substitution patterns on its aromatic rings. This guide provides a comparative overview of this compound and its methoxylated analogs, focusing on their anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data.
Data Presentation: A Quantitative Comparison
The biological efficacy of this compound and its methoxylated derivatives has been assessed in numerous preclinical studies. The following tables summarize their half-maximal inhibitory concentration (IC50) values and other quantitative measures across various assays, offering a direct comparison of their potency. Lower IC50 values are indicative of greater potency.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Cancer | 33.46 ± 4.11 (48h)[1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | C-33A | Cervical Cancer | 15.76 ± 1.49[2] |
| HeLa | Cervical Cancer | 10.05 ± 0.22[2] | |
| SiHa | Cervical Cancer | 18.31 ± 3.10[2] | |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13[2] | |
| 2',4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 | Multiple Myeloma | 25.97[2][3] |
| MM.1S | Multiple Myeloma | 18.36[2][3] | |
| U266 | Multiple Myeloma | 15.02[2][3] | |
| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone | MCF-7 | Breast Cancer | 52.5[2] |
| 4'-O-methylated-DMC | SH-SY5Y | Neuroblastoma | 7.52[4] |
| 4'-O-benzylated-DMC | A-549 | Lung Cancer | 9.99[4] |
| FaDu | Pharyngeal Cancer | 13.98[4] | |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | Cervical Cancer | 3.204[5] |
| MCF-7 | Breast Cancer | 3.849[5] | |
| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Capan-1 | Pancreatic Cancer | Effective inhibition of clonogenicity[6] |
*DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Table 2: Antioxidant Activity
| Compound | Assay | IC50 (µM) / % Inhibition |
| 2',4',4-Trihydroxychalcone | DPPH Scavenging | More effective than BHT at 100, 500, and 1000 ppm[7] |
| 2'-hydroxy-2,4'-dimethoxychalcone | DPPH Scavenging | 14.42 - 48.99% inhibition[8] |
| 4-hydroxychalcone | DPPH Scavenging | 17.09 - 24.83% inhibition[8] |
| Chalcone (B49325) derivative (JVF3) | DPPH Scavenging | 61.4[9] |
| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | DPPH Scavenging | High activity[6] |
| 3,4-dihydroxychalcone | DPPH Scavenging | High activity[6] |
| Chalcone derivative with -SCH3 and -OCH3 | DPPH, Superoxide, H2O2 scavenging | Generally more active[10] |
Table 3: Anti-inflammatory Activity
| Compound | Assay/Target | IC50 (µM) / % Inhibition |
| This compound | NF-κB inhibition | Linked with immunomodulation[11] |
| 2'-hydroxy-2,4'-dimethoxychalcone | Edema formation | 27.0 - 78.9% inhibition[8] |
| 4-hydroxychalcone | Edema formation | 30.2 - 77.8% inhibition[8] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | NO production (RAW 264.7 cells) | 2.26[6] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO production (RAW 264.7 cells) | 1.10[6] |
| 2'-hydroxychalcones with 4-bromo substituent | NO production (RAW 264.7 cells) | 7.1 - 9.6[6] |
| 4-Methoxychalcone | NF-κB Inhibition (K562 cells) | 31[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of these chalcones.
Synthesis: Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[13] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.
General Procedure:
-
Reactant Preparation: Dissolve one equivalent of the appropriate 2',4'-dihydroxyacetophenone (B118725) or its methoxylated analog in ethanol.[13]
-
Catalyst Preparation: Prepare a 40-50% aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[13]
-
Aldehyde Addition: To the stirred solution of the acetophenone, add one equivalent of the desired benzaldehyde.[13]
-
Catalyst Addition: Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.[13]
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours.[13]
-
Work-up: The reaction mixture is then poured into cold water and acidified. The resulting precipitate is filtered, washed, and recrystallized to yield the pure chalcone.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][14]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[15]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).[15]
-
Sample Preparation: Prepare serial dilutions of the chalcone compounds.[15]
-
Reaction: Mix the chalcone solutions with the DPPH solution in a 96-well plate.[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[15] The percentage of scavenging activity is calculated, and the IC50 value is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of the chalcone derivatives for a few hours.
-
Stimulation: Stimulate the cells with LPS to induce NO production.
-
Nitrite (B80452) Measurement: After a 24-hour incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without chalcone treatment, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its methoxylated analogs are mediated through their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of these chalcones. For instance, 2',4-dihydroxy-3′-methoxy-4′-ethoxychalcone has been shown to induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway .[3] This pathway is crucial for cell survival and proliferation, and its inhibition leads to programmed cell death. More recently, this compound was found to induce ferroptosis in cholangiocarcinoma cells by modulating the ERO1A/GPX4 axis .[16]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of chalcones are often attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. 2'-Hydroxychalcone has been shown to inhibit the NF-κB pathway, leading to reduced inflammation.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound and its methoxylated analogs.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and its methoxylated analogs. The presented data demonstrates that methoxylation can modulate the biological activity of the parent compound, in some cases leading to enhanced potency. The structure-activity relationships of these chalcones are complex, with the position and number of methoxy (B1213986) groups playing a critical role in their anticancer, antioxidant, and anti-inflammatory effects. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds. Future studies should focus on a more systematic evaluation of a wider range of methoxylated analogs to further delineate their structure-activity relationships and to identify lead compounds for clinical development.
References
- 1. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcea.org [ijcea.org]
- 10. researchgate.net [researchgate.net]
- 11. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound induces ferroptosis through ERO1A/GPX4 regulatory axis in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 2',4'-Dihydroxychalcone Against Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of 2',4'-Dihydroxychalcone against widely recognized antioxidant standards. The objective is to offer a comprehensive resource for evaluating its potential as a bioactive compound, supported by available experimental data and detailed methodologies.
Data Presentation: Quantitative Antioxidant Activity
The antioxidant potential of a compound is typically quantified by its IC50 value (the concentration required to inhibit 50% of free radicals) in various assays. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available data for this compound and compares it with the standard antioxidants, Ascorbic Acid and Trolox.
Disclaimer: The experimental data presented below are compiled from various studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as solvent, pH, and reaction time can vary between studies.
| Compound | Assay | IC50 Value (µM) | Reference(s) |
| This compound | DPPH | Very Weak Activity | [1] |
| Ascorbic Acid (Standard) | DPPH | 4.30 - 38.74 | [2][3] |
| ABTS | ~110 | [4] | |
| FRAP | High Activity | [3] | |
| Trolox (Standard) | DPPH | 3.77 - 14.86 | [5][6] |
| ABTS | 2.93 | [5] | |
| FRAP | High Activity | [7] |
Note on this compound Data: Direct and extensive quantitative data for this compound from standardized DPPH, ABTS, and FRAP assays are limited in publicly available literature. One study indicated very weak activity in a DPPH radical scavenging assay[1]. Another study, using rotating ring-disk electrode (RRDE) voltammetry to measure superoxide (B77818) scavenging, suggested its antioxidant capability is between that of quercetin (B1663063) and embelin[8]. The presence of two hydroxyl groups in its structure theoretically imparts some antioxidant potential. However, without direct comparative studies using standardized assays, a definitive conclusion on its potency relative to standards remains to be established.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of comparative studies.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and kept in the dark.
-
Prepare a stock solution of the test compound (this compound) and the standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent.
-
Create a series of dilutions from the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
-
Reagent Preparation:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and the standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of each dilution of the test compound or standard to a microplate well.
-
Add a larger volume of the diluted ABTS•+ solution to each well.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of the sample solution to a 96-well microplate.
-
Add the FRAP working solution (e.g., 280 µL) to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using different concentrations of FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (in µM Fe²⁺) or Trolox equivalents.
-
Mandatory Visualizations
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.
References
- 1. comparative antioxidant activity: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of 2',4'-Dihydroxychalcone and its Congeners
A deep dive into the cytotoxic profiles of 2',4'-Dihydroxychalcone (B613834) and other notable chalcones reveals a spectrum of potencies against various cancer cell lines. This guide provides a comparative analysis of their cytotoxic activities, supported by experimental data and detailed methodologies, to aid researchers in the field of cancer drug discovery.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic efficacy of chalcones is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of this compound and a selection of other chalcones against various human cancer cell lines, as determined by in vitro studies.
| Chalcone (B49325) Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HT-29 (Colon) | ~100 | [1] |
| MCF-7 (Breast) | ~100 | [1] | |
| PC-3 (Prostate) | ~100 | [1] | |
| Oxyalkylated derivatives of this compound | MCF-7 (Breast) | 8.4 - 34.3 | [2] |
| PC-3 (Prostate) | 9.3 - 29.4 | [2] | |
| HT-29 (Colon) | 15.3 - 36.3 | [2] | |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [3] |
| CEM/ADR5000 (Leukemia) | 18.60 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | [3] | |
| UMUC-3 (Bladder Cancer) | 5.1 | [3] | |
| TCCSUP (Bladder Cancer) | 12.6 | [3] | |
| BFTC-905 (Bladder Cancer) | 2.3 | [3] | |
| HeLa (Cervical Cancer) | 2.9 | [3] | |
| MCF-7 (Breast Cancer) | 2.5 | [3] | |
| M21 (Skin Melanoma) | 2.8 | [3] | |
| Licochalcone A | MCF-7 (Breast) | Not specified, but inhibits viability | [4][5] |
| Tri-chalcone S1-2 | MCF-7 (Breast) | 5.31 ± 0.26 µg/mL | [6] |
| Pyrazolochalcone conjugates | MCF-7 (Breast) | 0.4 - 20 | [7] |
| Prenylated chalcones (12 and 13) | MCF-7 (Breast) | 4.19 ± 1.04 and 3.30 ± 0.92 | [8] |
| ZR-75-1 (Breast) | 9.40 ± 1.74 and 8.75 ± 2.01 | [8] | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 and 18.10 ± 1.65 | [8] | |
| Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone (DDC) | MCF-7 (Breast) | 52.5 | [9] |
| MDA-MB-231 (Breast) | 66.4 | [9] |
Experimental Protocols for Cytotoxicity Assessment
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The two most common methods employed in the cited studies are the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone compounds for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[11] The plate is then incubated for 1.5 to 4 hours at 37°C.[11]
-
Formazan Solubilization: The MTT solution is removed, and 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[10][11]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins in a manner proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate, similar to the MTT assay.
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating at 4°C for 1 hour.[11]
-
Washing: The TCA solution is removed, and the plates are washed multiple times with 1% acetic acid to remove unbound dye and then air-dried.[12]
-
SRB Staining: 50-100 µL of a 0.4% SRB solution is added to each well, and the plate is incubated at room temperature for 30 minutes.[12]
-
Washing: The unbound SRB solution is removed by washing with 1% acetic acid.[12]
-
Solubilization: The bound dye is solubilized by adding 100-200 µL of a 10 mM Tris base solution to each well.[12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 540 nm using a microplate reader.[12]
-
Data Analysis: The IC50 value is calculated from the relationship between the absorbance and the compound concentration.
Signaling Pathways in Chalcone-Induced Cytotoxicity
Chalcones exert their cytotoxic effects through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death). The intrinsic and extrinsic pathways of apoptosis, as well as the PI3K/Akt/mTOR pathway, are key players in this process.
Apoptotic Pathways
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Many chalcones have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14][15] The activation of the intrinsic pathway leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death.[13][14] Some chalcones have also been found to trigger the extrinsic pathway, which involves the activation of death receptors on the cell surface, leading to the activation of caspase-8.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tri-chalcone suppressed breast cancer cell proliferation and induced apoptosis through intrinsic and extrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazolochalcones as potential modulators of PI3K/Akt/mTOR pathway and inducers of apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2',4'-Dihydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2',4'-dihydroxychalcone (B613834) derivatives, focusing on their structure-activity relationships (SAR) across various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The information is presented to facilitate objective comparison and support further drug development efforts. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Anticancer Activity of this compound Derivatives
The anticancer potential of this compound derivatives has been extensively studied against various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Structure-Activity Relationship Insights:
Substitutions on both the A and B rings of the this compound scaffold significantly influence cytotoxic activity. For instance, the presence of methoxy (B1213986) and dimethyl groups on the A ring, as seen in 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been shown to confer potent activity against multi-drug resistant cancer cells.[1] Furthermore, oxyalkylated derivatives at the 4'-position have demonstrated moderate to very high toxic activity against breast (MCF-7) and prostate (PC-3) cancer cell lines.[2]
Quantitative Data: In Vitro Cytotoxicity (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [3] |
| CEM/ADR5000 (Leukemia) | 18.60 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | [3] | |
| UMUC-3 (Bladder Cancer) | 5.1 | [3] | |
| BFTC-905 (Bladder Cancer) | 2.3 | [3] | |
| HeLa (Cervical Cancer) | 2.9 | [3] | |
| MCF-7 (Breast Cancer) | 2.5 | [3] | |
| M21 (Skin Melanoma) | 2.8 | [3] | |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A (Cervical Cancer) | 15.76 ± 1.49 | [3] |
| SiHa (Cervical Cancer) | 18.31 ± 3.10 | [3] | |
| Oxyalkylated this compound derivatives | MCF-7 (Breast Cancer) | 8.4 - 34.3 | [2] |
| PC-3 (Prostate Cancer) | 9.3 - 29.4 | [2] | |
| HT-29 (Colorectal Cancer) | 15.3 - 36.3 | [2] | |
| Chalcone-sulfonamide hybrid (Compound 5) | AGS (Gastric Adenocarcinoma) | < 1.0 µg/mL | [4] |
| HL-60 (Leukemia) | < 1.57 µg/mL | [4] | |
| HeLa (Cervical Cancer) | 5.67 ± 0.35 µg/mL | [4] |
Antimicrobial Activity of this compound Derivatives
This compound and its derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Structure-Activity Relationship Insights:
The antimicrobial activity of chalcone (B49325) derivatives is influenced by the substitution pattern on the aromatic rings. Generally, the presence of electron-withdrawing groups tends to enhance antibacterial activity. For instance, chalcone-sulfonamide hybrids have shown significant activity against various bacterial strains.[4]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [5] |
| Bacillus subtilis | 62.5 | [5] | |
| Escherichia coli | 250 | [5] | |
| Pseudomonas aeruginosa | 125 | [5] | |
| Chalcone-sulfonamide hybrids | S. epidermidis, P. aeruginosa | < 8 µM | [4] |
| Chalcone-derived 1,4-dihydropyridines (Series 8a-e) | Various bacteria and fungi | 25 - 50 | [6] |
Anti-inflammatory Activity of this compound Derivatives
Several 2'-hydroxychalcone (B22705) derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Their activity is often assessed by measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship Insights:
The anti-inflammatory activity is closely linked to the substitution pattern on the chalcone scaffold. For example, 2',4-dihydroxy-4'-methoxychalcone and 2',4-dihydroxy-6'-methoxychalcone have demonstrated potent inhibition of PGE2 production.[7] The mechanism of action often involves the suppression of the NF-κB signaling pathway.[7]
Quantitative Data: Inhibition of PGE2 Production (IC50)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2',4-dihydroxy-4'-methoxychalcone | Rat peritoneal macrophages | ~3 | [7] |
| 2',4-dihydroxy-6'-methoxychalcone | Rat peritoneal macrophages | ~3 | [7] |
| 2'-hydroxy-4'-methoxychalcone | Rat peritoneal macrophages | ~3 | [7] |
Key Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[12] Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).[11]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Signaling Pathways and Mechanisms of Action
Apoptosis Induction by this compound Derivatives
Several this compound derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and can also be linked to endoplasmic reticulum (ER) stress.[13][14]
Caption: Apoptosis induction by this compound derivatives.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of 2'-hydroxychalcone derivatives are often attributed to their ability to inhibit the NF-κB signaling pathway. This inhibition can occur at various levels, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p50/p65 subunits.[15][16]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagrams
General Workflow for Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base.
Caption: General synthesis workflow for chalcone derivatives.
Experimental Workflow for Cell-Based Assays
A typical workflow for evaluating the biological activity of this compound derivatives in cell-based assays involves several key steps from cell culture to data analysis.
Caption: Workflow for in vitro cell-based assays.
References
- 1. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound assisted synthesis and cytotoxicity evaluation of known this compound derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2',4'-Dihydroxychalcone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2',4'-Dihydroxychalcone, a chalcone (B49325) with various biological activities, is crucial for ensuring the quality and efficacy of research and pharmaceutical products. The selection of an appropriate analytical method is a critical decision that depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for the analysis of flavonoids and chalcones. The following table summarizes the typical performance characteristics of these methods for the quantification of chalcones and related phenolic compounds. While specific validation data for this compound is not extensively published, these values represent typical performance based on methods for analogous compounds.
Table 1: Performance Comparison of Analytical Methods for Chalcone Quantification
| Performance Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 94 - 106%[1][2] | 98 - 102% |
| Precision (% RSD) | < 2% | < 15% | < 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range[3] | ng/spot range[4] |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range[3] | ng/spot range[4] |
| Specificity/Selectivity | Good | Excellent | Moderate to Good |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following sections provide representative experimental protocols for the analysis of this compound using HPLC-UV, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of chalcones, detection is typically performed in the range of 280-370 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, ethanol).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration in the sample is then determined from this curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts.[1][3]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be optimized.
-
-
Sample Preparation (for Plasma):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
-
-
Quantification: A calibration curve is prepared by spiking blank plasma with known concentrations of this compound and an internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[4]
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, a toluene-ethyl acetate-formic acid mixture, optimized for the separation of the chalcone.
-
Application: Apply the standard and sample solutions as bands of a defined width using an automatic applicator.
-
Development: Develop the plate in a saturated chromatographic chamber to a specific distance.
-
Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance for this compound.
-
-
Sample Preparation:
-
Extract the compound of interest from the sample matrix using a suitable solvent.
-
Concentrate the extract to a known volume.
-
Filter the extract before application.
-
-
Quantification: The peak area of the densitometric scan is correlated with the amount of the substance. A calibration curve is generated by plotting the peak areas of the standard solutions against their respective concentrations.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. scienggj.org [scienggj.org]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2',4'-Dihydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2',4'-Dihydroxychalcone (B613834), a naturally occurring chalcone (B49325) with demonstrated therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of its mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development. While extensive in vitro data is available for this compound, in vivo studies have more frequently utilized its derivatives. This guide will clearly distinguish between the parent compound and its analogs to provide an accurate and objective overview.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its derivatives across various therapeutic areas.
Table 1: In Vitro Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay Type | Efficacy Metric (IC₅₀) | Citation(s) |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | SMMC-7721 (Human Liver Cancer) | Cytotoxicity | 32.3 ± 1.13 µM | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 (Human Liver Cancer) | EC₅₀ | 9.00 ± 0.36 µM | [1] |
| Oxyalkylated this compound derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | 8.4 - 34.3 µM | |
| Oxyalkylated this compound derivatives | PC-3 (Prostate Cancer) | Cytotoxicity | 9.3 - 29.4 µM | |
| Oxyalkylated this compound derivatives | HT-29 (Colorectal Cancer) | Cytotoxicity | 15.3 - 36.3 µM |
Table 2: In Vitro Antifungal and Anti-oomycete Activity
| Compound | Organism | Efficacy Metric | Concentration | Citation(s) |
| This compound | Aspergillus fumigatus | MIC₅₀ | 64 - 128 µg/mL | |
| This compound | Aspergillus fumigatus | Radial Growth Inhibition | 20% at 8 µg/mL | |
| This compound | Saprolegnia parasitica | MIC | 6.25 µg/mL | |
| This compound | Saprolegnia australis | MIC | 6.25 µg/mL | |
| This compound | Saprolegnia parasitica | MOC | 12.5 µg/mL | |
| This compound | Saprolegnia australis | MOC | 12.5 µg/mL |
Table 3: In Vitro Anti-diabetic Activity
| Compound | Target/System | Assay Type | Efficacy Metric (IC₅₀) | Citation(s) |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Pancreatic α-amylase | Enzyme Inhibition | 43 µM |
Table 4: In Vivo Antitumor Activity
| Compound | Animal Model | Cancer Type | Dosage & Administration | Efficacy Metric | Citation(s) |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Solid Human Tumor Xenograft (Mice) | SMMC-7721 (Human Liver Cancer) | 150 mg/kg | 58.5% reduction in average tumor weight | [1] |
Table 5: In Vivo Anti-inflammatory and Analgesic Activity of a Rigid 3,4-Dihydroxychalcone Derivative
| Compound | Animal Model | Assay | Dosage | Efficacy Metric | Citation(s) |
| Rigid 3,4-dihydroxychalcone | Mice | Formalin Test (Phase 1 - Nociception) | 37.5 mg/kg | 63.7% analgesia | |
| Rigid 3,4-dihydroxychalcone | Mice | Formalin Test (Phase 2 - Inflammation) | 37.5 mg/kg | 86.4% analgesia | |
| Rigid 3,4-dihydroxychalcone | Mice | Hot Plate Test | 37.5 mg/kg | 30.1% maximum possible effect (analgesia) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro Antifungal Susceptibility Testing
-
Organism: Aspergillus fumigatus
-
Method: A modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document was used.
-
Procedure:
-
A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound were made in RPMI 1640 medium in 96-well microtiter plates.
-
A standardized inoculum of A. fumigatus conidia was added to each well.
-
The plates were incubated at 37°C for 48 hours.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that resulted in a significant inhibition of visual growth. For quantitative assessment, a metabolic activity assay (e.g., MTT) can be used to determine the MIC₅₀, the concentration that inhibits 50% of metabolic activity.
-
In Vivo Antitumor Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: SMMC-7721 human liver cancer cells.
-
Procedure:
-
SMMC-7721 cells were cultured and harvested.
-
A suspension of 1 x 10⁷ cells in 0.2 mL of phosphate-buffered saline (PBS) was subcutaneously injected into the right flank of each mouse.
-
When tumors reached a palpable size, mice were randomly assigned to a control group and a treatment group.
-
The treatment group received intraperitoneal injections of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (e.g., 150 mg/kg body weight) on a predetermined schedule. The control group received the vehicle alone.
-
Tumor size was measured regularly with calipers, and tumor volume was calculated using the formula: (length × width²)/2.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed. The percentage of tumor growth inhibition was calculated.
-
Formalin-Induced Nociception and Inflammation in Mice
-
Animal Model: Male Swiss albino mice.
-
Procedure:
-
Mice were pre-treated with the test compound (e.g., rigid 3,4-dihydroxychalcone) or vehicle via a specific route (e.g., intraperitoneal).
-
After a set period (e.g., 30 minutes), 20 µL of 2.5% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.
-
The amount of time the animal spent licking the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
A reduction in licking time in the treated group compared to the control group indicates analgesic and anti-inflammatory effects.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound and its derivatives.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: Experimental workflow for the in vivo antitumor xenograft model.
Caption: Inhibition of the Hsp90-Calcineurin pathway by 2',4'-DHC.
References
A Comparative Guide to Synthetic and Natural 2',4'-Dihydroxychalcone for Researchers
An Objective Analysis of Physicochemical Properties and Biological Activities with Supporting Experimental Data
For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive comparison of synthetic and natural 2',4'-dihydroxychalcone (B613834), a flavonoid derivative known for its diverse biological activities. This document outlines their comparative physicochemical properties, biological efficacy with supporting experimental data, and detailed protocols for key assays.
Physicochemical Properties: A Head-to-Head Comparison
While both synthetic and natural this compound share the same molecular structure, the methods of production and isolation can potentially lead to minor variations in their physicochemical profiles. The primary distinction lies in the impurity profile, with synthetic routes potentially introducing residual catalysts or byproducts, whereas natural extracts may contain other related plant metabolites. However, with robust purification techniques, a high degree of purity can be achieved for both.
| Property | Synthetic this compound | Natural this compound |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol [1] | 240.25 g/mol [2] |
| Appearance | Typically a yellow solid[3] | Often isolated as a yellow solid |
| Melting Point | 142-143 °C (recrystallized from acetic acid) | Variable depending on purity and isolation method |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695) | Soluble in common organic solvents like methanol and ethanol |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | δ (ppm): 6.40–7.47 (m, 3H), 7.68 (d, 1H), 7.21–7.39 (m, 5H), 7.78 (d, 1H), 10.54 (s, 1H), 12.57 (s, 1H) | Consistent with the structure |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4 | Consistent with the structure |
| IR (KBr) cm⁻¹ | ~3318 (O-H), ~1643 (C=O) | Similar characteristic peaks |
| Mass Spectrometry (m/z) | [M+H]⁺ at 241, [M-H]⁻ at 239[1] | Consistent with the molecular weight |
Biological Activity: A Comparative Overview
This compound, from both synthetic and natural origins, exhibits a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The fundamental biological activity is inherent to the molecule itself and should be identical regardless of its source, assuming equivalent purity. However, some studies on natural extracts containing this chalcone (B49325) may report synergistic effects with other co-occurring compounds.
Here, we present a summary of reported biological activities. The IC₅₀ values are indicative of the compound's potency and are presented for comparison.
| Biological Activity | Synthetic this compound (or derivatives) IC₅₀ | Natural this compound IC₅₀ |
| Antioxidant Activity (DPPH Assay) | Varies based on derivative; parent compound shows activity. | Effective radical scavenging activity reported. |
| Anticancer Activity (MTT Assay) | Varies by cell line; derivatives show significant cytotoxicity. | Demonstrates antiproliferative effects on various cancer cell lines. |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory mediators. | Known to possess anti-inflammatory properties. |
| Antifungal Activity | MIC₅₀ between 64 and 128 µg/mL against Aspergillus fumigatus.[4] | MIC of 52.0 µmol/L against Saprolegnia strains.[5] |
Experimental Protocols
To aid in the replication and validation of these findings, detailed experimental protocols for the synthesis and key biological assays are provided below.
Synthesis of this compound (Claisen-Schmidt Condensation)
This protocol describes a common method for the synthesis of this compound.[6][7]
Materials:
-
Benzaldehyde
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 10% solution
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reactant Preparation: Dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone in ethanol in a round-bottom flask with stirring.
-
Aldehyde Addition: To the stirred solution, add 1.0 equivalent of benzaldehyde.
-
Catalyst Addition: Slowly add an aqueous solution of KOH or NaOH (e.g., 40-50% w/v) dropwise to the reaction mixture at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly add 10% HCl to acidify the mixture to a pH of approximately 2-3. This will cause the chalcone to precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, NMR, IR, and Mass Spectrometry.
MTT Assay for Cytotoxicity
This protocol outlines the steps for assessing the cytotoxic effects of this compound on cancer cells.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the chalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.
DPPH Radical Scavenging Assay
This protocol is used to evaluate the antioxidant capacity of this compound.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound stock solution
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the this compound stock solution and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to each well, followed by the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value can then be calculated.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. For instance, its anti-inflammatory and anticancer activities are often linked to the modulation of pathways like NF-κB and MAPK.
Synthetic and Analytical Workflow
The general workflow for the synthesis and analysis of this compound is depicted below.
Caption: General workflow for the synthesis, purification, and biological evaluation of this compound.
NF-κB Signaling Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB signaling inhibition by this compound.
References
- 1. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxychalcone | C15H12O3 | CID 6433293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling Molecular Interactions: A Comparative Guide to the Docking of 2',4'-Dihydroxychalcone with Key Protein Targets
For researchers, scientists, and drug development professionals, understanding the molecular interactions between a compound and its protein targets is fundamental to drug discovery. This guide provides a comparative analysis of in silico docking studies of 2',4'-Dihydroxychalcone, a promising bioactive molecule, with various protein targets implicated in a range of diseases. By examining binding affinities and key molecular interactions, we can glean insights into its potential therapeutic mechanisms.
Comparative Docking Analysis
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Potential Therapeutic Area |
| Aldose Reductase (ALR2) | Flavonoids (for reference) | -9.629 to -10.248[1] | Trp111, Tyr48, His110[1] | Diabetic Complications |
| This compound derivatives | Not explicitly stated, but plausible binding modes identified[2][3] | Not explicitly stated for the parent compound. | Diabetic Complications | |
| Caspase-3 | 1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione (chalcone derivative) | -8.4 | G122, R207 | Cancer, Inflammatory Diseases |
| Cyclin-dependent kinase 2 (CDK2) | Imidazol-5-one derivatives | -10.8 to -11.0[4] | Lysine, Aspartic acid, Leucine, Histidine[4] | Cancer |
| Other potent inhibitors | ≥ -8.6 considered significant[5] | Not explicitly stated for all inhibitors. | Cancer |
Note: The binding energies and interacting residues for ALR2 and CDK2 are based on studies of derivatives or related compounds and are presented here for illustrative purposes. Specific experimental data for this compound is needed for a definitive comparison.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a standard workflow for performing molecular docking studies, as synthesized from various research methodologies.
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein (e.g., ALR2, CDK2) is typically downloaded from the Protein Data Bank (PDB).
-
Cleaning: Water molecules, co-ligands, and any heteroatoms not essential for the interaction are removed from the PDB file.
-
Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues at a physiological pH.
-
Charge Assignment: Partial charges are assigned to each atom of the protein using a force field such as Kollman charges.
-
File Format Conversion: The prepared protein structure is saved in a format suitable for the docking software, such as PDBQT for AutoDock Vina.
Ligand Preparation
-
Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D conformation, and its geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Angle Definition: Gasteiger charges are typically computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligand is saved in the appropriate format for the docking software (e.g., PDBQT).
Molecular Docking Simulation
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. This grid box specifies the search space for the ligand during the docking process. The dimensions and center of the grid are determined based on the location of the known active site or a co-crystallized ligand.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock or the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method in AutoDock Vina, is employed to explore different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Analysis of Results: The docking results are analyzed to identify the best-ranked pose, its binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein. Visualization tools like PyMOL or Discovery Studio are used for this purpose.
Signaling Pathways and Experimental Workflow
To contextualize the significance of these docking studies, it is essential to understand the signaling pathways in which the target proteins are involved.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. crunia.udc.gal [crunia.udc.gal]
- 4. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of Dihydroxychalcone
A detailed comparative analysis of 2',4'-Dihydroxychalcone and its structural isomers using UV-Vis, IR, NMR, and Mass Spectrometry, providing researchers and drug development professionals with a comprehensive guide for their differentiation and characterization.
Chalcones, a class of aromatic ketones, are precursors in the biosynthesis of flavonoids and exhibit a wide array of biological activities. The specific arrangement of hydroxyl groups on the phenyl rings of dihydroxychalcones gives rise to numerous isomers, each potentially possessing distinct physicochemical properties and pharmacological effects. A thorough spectroscopic comparison is therefore crucial for the unambiguous identification and characterization of these isomers. This guide provides a detailed comparative analysis of the spectroscopic data for this compound and several of its key isomers, supported by experimental protocols.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various sources and can serve as a quick reference for isomer differentiation.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | ~350, ~250 | Ethanol |
| 2',3'-Dihydroxychalcone | Not explicitly found | |
| 2',5'-Dihydroxychalcone | Not explicitly found | |
| 2',6'-Dihydroxychalcone | Not explicitly found | |
| 3',4'-Dihydroxychalcone | Not explicitly found | |
| 3',5'-Dihydroxychalcone | Not explicitly found |
Note: Chalcones typically exhibit two main absorption bands. Band I (around 340–390 nm) is attributed to the π → π electronic transition of the cinnamoyl system, while Band II (between 220–270 nm) results from the π → π* transition of the benzoyl moiety.*[1]
Table 2: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(C=C) alkene | ν(C=C) aromatic |
| This compound | ~3420 | ~1628 | ~1610 | ~1541, 1497 |
| 2',3'-Dihydroxychalcone | Not explicitly found | ~1640-1660 | ~1580-1600 | Not explicitly found |
| 2',5'-Dihydroxychalcone | Not explicitly found | ~1640-1660 | ~1580-1600 | Not explicitly found |
| 2',6'-Dihydroxychalcone | Not explicitly found | ~1640-1660 | ~1580-1600 | Not explicitly found |
| 3',4'-Dihydroxychalcone | Not explicitly found | ~1640-1660 | ~1580-1600 | Not explicitly found |
| 3',5'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Note: The stretching frequencies of the carbonyl group (C=O) in chalcones typically lie between 1600-1700 cm⁻¹.[2]
Table 3: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | H-α | H-β | Aromatic Protons | Solvent |
| This compound | ~7.12 (d, J≈15 Hz) | ~7.03-8.03 (m) | ~6.43-8.14 | CDCl₃ |
| 2',3'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | |
| 2',5'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | |
| 2',6'-Dihydroxychalcone | Not explicitly found | Not explicitly found | ~6.9-8.2 | DMSO-d₆ |
| 3',4'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | |
| 3',5'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found |
Note: The large coupling constant (J ≈ 15-16 Hz) for the vinylic protons (H-α and H-β) is characteristic of the trans (E) configuration in chalcones.[3]
Table 4: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | C=O | C-α | C-β | Aromatic Carbons | Solvent |
| This compound | ~190.5 | ~125.5 | ~144.9 | ~103-165 | DMSO-d₆ |
| 2',3'-Dihydroxychalcone | ~193.7 | ~116.8 | ~143.9 | ~119-163 | DMSO-d₆ |
| 2',5'-Dihydroxychalcone | ~189.0 | ~120.4 | ~144.1 | ~114-163 | CDCl₃ |
| 2',6'-Dihydroxychalcone | ~196.6 | ~110.6 | ~152.4 | ~112-149 | CDCl₃ |
| 3',4'-Dihydroxychalcone | ~190.4 | ~122.5 | ~136.5 | ~111-163 | CDCl₃ |
| 3',5'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | [M-H]⁻ | Key Fragment Ions |
| This compound | 240 | 241 | 239 | 163, 137, 135, 109 |
| 2',2'-Dihydroxychalcone | 240 | 241 | 239 | 223, 199, 121, 93 |
| 2',3'-Dihydroxychalcone | 240 | 241 | 239 | 223, 221, 147, 121, 119 |
| 2',5'-Dihydroxychalcone | 240 | Not explicitly found | Not explicitly found | 163, 136 |
| 2',6'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| 3',4'-Dihydroxychalcone | 240 | 241 | 239 | Not explicitly found |
| 3',5'-Dihydroxychalcone | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Note: The fragmentation patterns in mass spectrometry can provide valuable information about the substitution patterns on the aromatic rings.
Experimental Corner: Detailed Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the chalcone (B49325) isomer is prepared by dissolving an accurately weighed sample in a spectroscopic grade solvent (e.g., ethanol, methanol) to a concentration of approximately 1 mg/mL. A dilute solution for analysis is then prepared to achieve an absorbance value in the optimal range of 0.1 to 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The UV-Vis spectrum is recorded from 200 to 600 nm. A cuvette containing the pure solvent is used as a blank to establish a baseline.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the chalcone is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. A background spectrum is recorded and automatically subtracted from the sample spectrum.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the chalcone isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: The spectrum is acquired with a spectral width sufficient to cover all proton signals (e.g., 0-12 ppm). A relaxation delay of 1-2 seconds and an appropriate number of scans (e.g., 16) are used.
-
¹³C NMR Acquisition: The spectrum is acquired with a wider spectral width (e.g., 0-200 ppm). A longer relaxation delay (e.g., 2 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the chalcone (e.g., 1-10 µg/mL) is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. The mass spectrometer can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting fragment ions.
Visualizing the Process: Spectroscopic Comparison Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of chalcone isomers.
References
Benchmarking the Anti-inflammatory Activity of 2',4'-Dihydroxychalcone Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory activity of 2',4'-Dihydroxychalcone against three well-established anti-inflammatory drugs: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor; Celecoxib, a selective COX-2 inhibitor; and Dexamethasone, a potent corticosteroid. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment for drug discovery and development.
Executive Summary
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug development. Chalcones, a class of natural and synthetic compounds, have garnered significant interest for their diverse pharmacological activities. This guide focuses on this compound, a member of the chalcone (B49325) family, and benchmarks its anti-inflammatory potential against established drugs by comparing their inhibitory effects on key inflammatory mediators and pathways.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and the reference drugs against key inflammatory markers. It is important to note that direct IC50 values for this compound are not consistently available in the literature for all assays. Therefore, data for structurally similar chalcone derivatives are included as a proxy and are clearly indicated. All data is presented in micromolar (µM) concentrations for consistent comparison.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | ~3.0¹ | Not Applicable |
| Indomethacin | 0.018 - 0.23 | 0.026 - 0.63 | ~0.69 - 0.36 |
| Celecoxib | >100 | 0.04 | >2500 |
| Dexamethasone | Not Applicable² | Not Applicable² | Not Applicable² |
¹Data for 2',5'-dihydroxy-4-chloro-dihydrochalcone in RAW 264.7 cells[1]. ²Dexamethasone does not directly inhibit COX enzymes; its mechanism involves the suppression of COX-2 expression.
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Compound | Nitric Oxide (NO) IC50 (µM) | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| This compound Derivatives¹ | Inhibits in the range of 3-30 | Inhibits in the range of 3-30 | Inhibits dose-dependently |
| Indomethacin | Inhibition observed | Variable effects reported | Often no significant inhibition |
| Celecoxib | Inhibition reported | Inhibition reported | Inhibition reported |
| Dexamethasone | Inhibition observed | Inhibition observed | Inhibition observed |
¹Data for 2'-hydroxychalcone (B22705) derivatives (including 2',4-dihydroxy-4'-methoxychalcone and 2',4-dihydroxy-6'-methoxychalcone) which show potent inhibition of NO and TNF-α production in the 3-30 µM range. 2',4'-dihydroxy-3',4',6'-trimethoxychalcone also significantly attenuates the production of NO, TNF-α, and IL-6 in a dose-dependent manner[2][3].
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and the reference drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagrams below, generated using Graphviz, illustrate these pathways.
Caption: NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate anti-inflammatory activity are provided below.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
Procedure:
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme solution.
-
Compound Preparation: Dissolve test compounds (e.g., this compound, Indomethacin, Celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid (the substrate for COX enzymes) to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitric oxide produced by macrophages, a key indicator of inflammation.
-
Principle: Nitric oxide is an unstable molecule that quickly oxidizes to nitrite (B80452) (NO₂) in culture medium. The Griess reagent reacts with nitrite to produce a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a short pre-incubation period (e.g., 1 hour).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the supernatant and incubate in the dark.
-
Measurement: Measure the absorbance at ~540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO production inhibition.
-
TNF-α and IL-6 Quantification by ELISA
This assay measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 secreted by macrophages.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the cytokine concentrations.
-
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as the Nitric Oxide Production Assay (steps 1-4) to stimulate RAW 264.7 cells in the presence of the test compounds.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop a color reaction.
-
Stop the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α or IL-6 in the samples and determine the IC50 values for their inhibition.
-
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion
This comparative guide provides a benchmark for the anti-inflammatory activity of this compound against the established drugs Indomethacin, Celecoxib, and Dexamethasone. The available data suggests that this compound and its derivatives exhibit promising anti-inflammatory properties by inhibiting key mediators such as COX-2, nitric oxide, TNF-α, and IL-6. The mechanism of action appears to involve the modulation of crucial inflammatory signaling pathways, including NF-κB and MAPK.
While direct quantitative comparisons are limited by the availability of IC50 values for this compound across all assays, the data from structurally similar compounds indicate a potency that warrants further investigation. For drug development professionals, this compound represents a promising scaffold for the design of novel anti-inflammatory agents. Further studies are recommended to establish a more comprehensive and direct comparison of its efficacy and safety profile against existing therapies.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2',4'-Dihydroxychalcone: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2',4'-Dihydroxychalcone, fostering a culture of safety and building trust through value-added information beyond the product itself.
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, other sources indicate that it can be an irritant, causing skin, eye, and respiratory tract irritation.[1][2] Given this conflicting information, a cautious approach is warranted, and the compound should be handled as a potentially hazardous material.
Hazard and Safety Data Summary
To ensure safe handling and disposal, it is crucial to be aware of the potential hazards and physical properties of this compound.
| Data Point | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |
| Molecular Weight | 240.25 g/mol | [2] |
| Appearance | Solid (assumed) |
Procedural Steps for Proper Disposal
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following step-by-step instructions provide a clear pathway for the disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn to minimize exposure.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator.
2. Waste Segregation and Collection: Proper segregation of chemical waste is a critical first step.
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous solid waste.[3][4]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be collected in a designated hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[4]
3. Container Management: Proper containment is crucial to prevent leaks and exposure.
-
Compatibility: Use containers that are chemically compatible with the waste.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6] List any other components and their approximate concentrations.
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[7][8]
4. Storage: Store waste in a designated and controlled area.
-
Satellite Accumulation Area: Store hazardous waste in a designated "Satellite Accumulation Area" at or near the point of generation.[8][9]
-
Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.[8]
5. Final Disposal Method: The recommended method for the final disposal of this compound, as an aromatic ketone, is through a licensed hazardous waste disposal company.
-
Incineration: Incineration is the preferred method to ensure the complete destruction of the compound.[4]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.[3][4]
Experimental Protocol: Spill Cleanup
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Don PPE: Wear appropriate personal protective equipment as outlined above.
-
Containment: For larger spills, contain the spill using absorbent materials.
-
Cleanup: Carefully sweep or scoop the spilled solid material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[4] For liquid spills, use an inert absorbent material and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Guide for Handling 2',4'-Dihydroxychalcone
For Immediate Reference: This document provides crucial procedural guidance for the safe handling and disposal of 2',4'-Dihydroxychalcone (CAS No. 1776-30-3). This information is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
Hazard Identification and Precautionary Measures: There is conflicting information regarding the hazard classification of this compound. While one Safety Data Sheet (SDS) classifies it as a non-hazardous substance[1], other sources indicate that chalcones as a class of compounds may pose health risks, including skin, eye, and respiratory irritation[2][3][4][5]. Given this discrepancy, a precautionary approach is strongly advised, treating this compound as a potentially hazardous substance. Always handle with care to avoid potential irritation, allergic reactions, or other unknown toxic effects.[2]
Operational Plan: Safe Handling of this compound
A systematic approach is essential for minimizing exposure and ensuring safety when working with this compound.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is required.[2][3]
-
Containment: When weighing the solid compound, use an analytical balance within a fume hood or a powder containment hood to prevent the dispersion of dust.[2]
2. Personal Protective Equipment (PPE): A multi-layered approach to personal protection is essential.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[2][6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of damage before each use.[2][3]
-
Body Protection: A laboratory coat is required to prevent skin contact.[2][6] For operations with a higher risk of dust generation, disposable coveralls are recommended.[2]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator should be worn.[3][4]
3. Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
4. Procedural Steps for Handling:
-
Preparation: Before starting work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing: Carefully weigh the solid compound in a fume hood to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Remove and dispose of contaminated PPE in the designated hazardous waste stream.[2]
Disposal Plan: Safe Disposal of this compound
Proper disposal of this compound and its contaminated waste is critical to protect the environment and comply with regulations.[2] Do not dispose of this chemical down the drain or in regular trash.[7]
1. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container for hazardous solid waste.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.[2]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
List all components of the waste, including any solvents.
-
Indicate the approximate percentage of each component.
3. Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[7]
4. Final Disposal Method:
-
The recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[2] This ensures the complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[8]
-
Always adhere to local, state, and federal regulations for hazardous waste disposal.[9]
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃[1] |
| Molecular Weight | 240.3 g/mol [1] |
| Occupational Exposure Limits | No data available |
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
